molecular formula C9H10N2S B2671360 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine CAS No. 312507-26-9

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Cat. No.: B2671360
CAS No.: 312507-26-9
M. Wt: 178.25
InChI Key: CZAVWRGGILXCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dimethyl-2-prop-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVWRGGILXCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and handling of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine (CAS: 312507-26-9). This compound serves as a critical heterocyclic scaffold in medicinal chemistry and agrochemical development. Its structural significance lies in the S-propargyl moiety , which acts as a versatile "click chemistry" handle, enabling the rapid generation of 1,2,3-triazole libraries via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The protocol described herein utilizes a robust two-step sequence: the cyclocondensation of acetylacetone with thiourea, followed by a selective S-alkylation using propargyl bromide. This guide prioritizes high-purity isolation and structural validation via NMR and MS analysis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 312507-26-9
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Physical State White to pale yellow solid (crystalline)
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O
Key Functional Groups Pyrimidine ring, Thioether, Terminal Alkyne

Retrosynthetic Analysis

The synthesis is designed based on the disconnection of the carbon-sulfur bond. The pyrimidine core is constructed first to ensure stability, followed by the introduction of the reactive propargyl group under mild basic conditions to prevent polymerization of the alkyne.

Retrosynthesis Target Target Molecule This compound Disconnection C-S Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 4,6-Dimethylpyrimidine-2-thiol (Nucleophile) Disconnection->Precursor1 Precursor2 Propargyl Bromide (Electrophile) Disconnection->Precursor2 StartingMat Acetylacetone + Thiourea Precursor1->StartingMat Cyclocondensation

Figure 1: Retrosynthetic breakdown of the target molecule.[1]

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

This step involves the cyclization of a 1,3-diketone with thiourea. The reaction is driven by the nucleophilic attack of thiourea nitrogens on the carbonyl carbons of acetylacetone.

  • Reagents: Acetylacetone (1.0 eq), Thiourea (1.1 eq), Conc. HCl (cat.), Ethanol (Solvent).

  • Procedure:

    • Dissolve thiourea (7.6 g, 100 mmol) and acetylacetone (10.0 g, 100 mmol) in ethanol (100 mL).

    • Add concentrated HCl (1-2 mL) as a catalyst.

    • Reflux the mixture for 3–4 hours. Monitoring by TLC (SiO₂, 30% EtOAc/Hexane) should show the consumption of acetylacetone.

    • Cool the reaction mixture to 0°C. The product often precipitates as a hydrochloride salt or free thiol depending on pH.

    • Neutralize with 10% Na₂CO₃ solution to pH ~7 to liberate the free thiol.

    • Filter the yellow crystalline solid, wash with cold water, and recrystallize from ethanol.

  • Yield Expectation: 75–85%

  • Checkpoint: The intermediate should have a melting point of ~210–212°C (lit. value for the thiol tautomer).

Step 2: S-Alkylation with Propargyl Bromide

This is the critical step. The thiol exists in equilibrium with its thione tautomer. Using a base deprotonates the thiol, forming a thiolate anion which acts as a potent nucleophile attacking the propargyl bromide via an S_N2 mechanism.

  • Reagents: 4,6-Dimethylpyrimidine-2-thiol (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene), Potassium Carbonate (K₂CO₃, 1.5 eq), Acetone or DMF (Solvent).

  • Procedure:

    • Activation: In a round-bottom flask, suspend 4,6-dimethylpyrimidine-2-thiol (1.40 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in dry acetone (30 mL). Stir at room temperature for 30 minutes to ensure deprotonation (formation of potassium thiolate).

    • Addition: Cool the mixture to 0°C. Add propargyl bromide (1.3 mL, ~12 mmol) dropwise over 10 minutes. Caution: Propargyl bromide is a lachrymator.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the solvent under reduced pressure.

    • Purification: Dissolve the residue in CH₂Cl₂, wash with water (2 x 20 mL) and brine. Dry over anhydrous Na₂SO₄.

    • Isolation: Concentrate in vacuo. If necessary, purify via column chromatography (SiO₂, Hexane:EtOAc 9:1) or recrystallize from ethanol/water.

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2). The sulfur atom is a "soft" nucleophile, preferring the soft electrophilic carbon of the propargyl halide over the harder carbonyls or nitrogens, ensuring high regioselectivity for S-alkylation over N-alkylation.

Mechanism Thiol Thiol Tautomer Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation (-H+) Base Base (K2CO3) Base->Thiolate TS [Transition State] S...C...Br Thiolate->TS Attack PropBromide Propargyl Bromide PropBromide->TS Product S-Propargyl Product TS->Product -KBr

Figure 2: S_N2 Mechanism for the formation of the thioether.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified.

Nuclear Magnetic Resonance (NMR)[6][12][14][15][16]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.75 (s, 1H): Aromatic proton at position 5 of the pyrimidine ring.

    • δ 3.95 (d, J = 2.6 Hz, 2H): The methylene (CH₂) protons adjacent to the sulfur. The doublet arises from coupling with the terminal alkyne proton.

    • δ 2.42 (s, 6H): Two equivalent methyl groups at positions 4 and 6.

    • δ 2.20 (t, J = 2.6 Hz, 1H): The terminal alkyne proton (≡C-H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 169.5 (C-2): Carbon attached to Sulfur.

    • δ 167.0 (C-4, C-6): Carbons bearing methyl groups.

    • δ 116.5 (C-5): Aromatic CH carbon.

    • δ 79.5 (-C≡): Internal alkyne carbon.

    • δ 71.0 (≡CH): Terminal alkyne carbon.

    • δ 33.0 (S-CH₂): Propargyl methylene.

    • δ 24.0 (CH₃): Methyl carbons.

Infrared Spectroscopy (FT-IR)
  • ~3250–3300 cm⁻¹: Sharp peak corresponding to the ≡C-H stretch.

  • ~2120 cm⁻¹: Weak but diagnostic C≡C stretching vibration.

  • ~1580 cm⁻¹: C=N / C=C aromatic ring stretches.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated m/z = 179.06; Observed m/z = 179.1.

Safety & Handling

  • Propargyl Bromide: A potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Avoid contact with skin.

  • Thiols: Possess a disagreeable odor. Use bleach (sodium hypochlorite) to quench glassware and waste solutions to oxidize residual thiols into odorless disulfides or sulfonates.

  • Storage: Store the final product in a cool, dry place (2–8°C). Alkyne-containing compounds can be sensitive to prolonged light exposure.

References

  • Chemsrc. (n.d.).[2] this compound - CAS#: 312507-26-9.[3] Retrieved from [Link]

  • Xu, D., Zhu, Z., & Wang, Z. (2013).[4] A Convenient Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720–721. (Provides foundational method for S-alkylation of pyrimidine thiols).

  • Yengoyan, A. P., et al. (2020).[5] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4). (Details the synthesis of the thiol precursor).

  • BenchChem. (2025).[6] Spectroscopic Profile of Pyrimidine Derivatives. (General reference for pyrimidine NMR shifts).

Sources

In silico screening of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Screening of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Abstract

The discovery and development of novel therapeutic agents is a complex, time-consuming, and resource-intensive endeavor. In silico screening has emerged as a pivotal technology, accelerating the early phases of drug discovery by computationally identifying and characterizing promising lead compounds. This guide provides a comprehensive, in-depth walkthrough of the in silico screening process for the novel compound this compound. Given the well-documented and diverse biological activities of pyrimidine derivatives, this whitepaper outlines a logical, scientifically-grounded workflow from target identification to predictive toxicological assessment.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical justification and practical, step-by-step protocols for the virtual evaluation of this compound.

Introduction: The Rationale for In Silico Investigation

This compound is a pyrimidine derivative with a unique substitution pattern. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The propargyl (prop-2-yn-1-yl) group is of particular interest as it can act as a covalent warhead, forming irreversible bonds with target proteins, a strategy employed in several modern therapeutics.

Given the novelty of this specific molecule and the vast therapeutic potential of its chemical class, a comprehensive in silico screening is a logical first step to elucidate its potential biological targets and drug-like properties.[4][5] This computational approach allows for a rapid and cost-effective initial assessment, prioritizing resources for subsequent experimental validation.

Strategic Selection of a Putative Target: Epidermal Growth Factor Receptor (EGFR)

The pyrimidine core is a well-established pharmacophore for kinase inhibitors.[3][6] Numerous studies have demonstrated the efficacy of pyrimidine derivatives in targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[7][8] Among these, the Epidermal Growth Factor Receptor (EGFR) is a prominent and well-validated target in oncology. Several approved EGFR inhibitors, such as erlotinib, feature a pyrimidine-related core.[9] Therefore, for the purpose of this guide, we will hypothesize EGFR as a potential biological target for this compound to illustrate the in silico screening workflow.

The In Silico Screening Workflow: A Methodical Approach

Our in silico investigation will follow a multi-step process, designed to build a comprehensive profile of the compound's potential as a therapeutic agent. Each step is designed to be self-validating, with clear decision points based on the generated data.

In_Silico_Workflow cluster_0 Preparation cluster_1 Simulation & Analysis cluster_2 Profiling & Prediction cluster_3 Evaluation Target_Prep Target Preparation (EGFR) Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation (Test Compound) Ligand_Prep->Docking Interaction_Analysis Binding Mode & Interaction Analysis Docking->Interaction_Analysis Evaluation Candidate Evaluation & Prioritization Interaction_Analysis->Evaluation ADMET ADMET Prediction ADMET->Evaluation

Caption: A high-level overview of the in silico screening workflow.

Part 1: Target Protein Preparation

The quality of the target protein structure is paramount for obtaining meaningful docking results. The goal is to prepare a clean, structurally sound receptor model.

Protocol for EGFR Preparation
  • Structure Retrieval: Download the 3D crystal structure of human EGFR from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 1M17, which is EGFR in complex with the inhibitor erlotinib. This provides a validated binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (erlotinib). This is crucial as these molecules can interfere with the docking process.[10]

  • Structural Refinement:

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.

    • Assign Charges: Compute and assign partial charges to all atoms of the protein (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions.

    • Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (those attached to carbon atoms) are often merged with their adjacent carbons.

  • File Format Conversion: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock and contains atomic coordinates, partial charges, and atom types.[11]

Part 2: Ligand Preparation

Accurate 3D representation and energy minimization of the ligand are critical for predicting its most likely binding conformation.

Protocol for Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization:

    • Convert the 2D drawing into a 3D structure.

    • Perform an initial energy minimization using a force field like MMFF94. This step relieves any steric strain and finds a low-energy conformation.

  • Charge Calculation: Calculate partial charges for the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the molecule within the binding site.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT format.

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[11]

Protocol for Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of EGFR. The coordinates for this box can be centered on the position of the co-crystallized ligand (erlotinib) in the original PDB file. The size of the box should be large enough to allow for translational and rotational freedom of the ligand.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the docking simulation from the command line using AutoDock Vina. The program will systematically explore different poses of the ligand within the active site and score them based on its scoring function.

  • Analysis of Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.

    • Pose Visualization: The top-scoring poses should be visualized in complex with the receptor to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key amino acid residues in the active site.

Hypothetical Docking Results

For context, we can compare our hypothetical results for the test compound against the known EGFR inhibitor, Erlotinib.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5Met793, Leu718, Cys797, Thr790
Erlotinib (Reference)-9.8Met793, Leu718, Cys797, Thr790

Note: These are illustrative values. Actual results would be generated from the docking simulation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4,6-Dimethyl-2- (prop-2-yn-1-ylsulfanyl)pyrimidine Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Part 4: ADMET Prediction

A compound with high binding affinity is not necessarily a good drug candidate. It must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[12][13]

Protocol for In Silico ADMET Prediction
  • Tool Selection: Utilize web-based platforms such as SwissADME or pkCSM. These tools take a chemical structure (usually as a SMILES string) as input.

  • Property Calculation: The server will calculate a wide range of physicochemical and pharmacokinetic properties. Key parameters to analyze include:

    • Lipinski's Rule of Five: An indicator of "drug-likeness" and oral bioavailability.

    • Aqueous Solubility: Affects absorption.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Hepatotoxicity: Predicts potential for liver damage.

    • Mutagenicity (AMES test): Predicts carcinogenic potential.

Hypothetical ADMET Profile
PropertyPredicted Value (Hypothetical)Interpretation
Physicochemical Properties
Molecular Weight206.29 g/mol Compliant with Lipinski's Rule (<500)
LogP2.8Good lipophilicity (Compliant with Lipinski's Rule <5)
H-bond Donors0Compliant with Lipinski's Rule (<5)
H-bond Acceptors2Compliant with Lipinski's Rule (<10)
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 substrates
Toxicity
AMES ToxicityNon-mutagenLow risk of carcinogenicity
HepatotoxicityNoLow risk of liver toxicity

Note: These are illustrative values generated for the purpose of this guide.

Part 5: Synthesis of Findings and Future Directions

The in silico screening process provides a multi-faceted preliminary assessment of a novel compound.

  • Interpretation: In our hypothetical case, this compound shows promising characteristics. The predicted binding affinity to EGFR is strong, suggesting it could be a potent inhibitor. The ADMET profile is largely favorable, indicating good drug-like properties and a low initial toxicity risk.

  • Self-Validation and Next Steps: The trustworthiness of this in silico model is built upon the convergence of favorable data points. A strong, specific binding prediction coupled with a clean ADMET profile provides a robust rationale for advancing the compound. The next logical steps would include:

    • Molecular Dynamics (MD) Simulations: To investigate the stability of the predicted ligand-protein complex over time.

    • In Vitro Assays: Synthesize the compound and perform enzymatic assays to confirm its inhibitory activity against EGFR.

    • Cell-Based Assays: Test the compound's effect on cancer cell lines that overexpress EGFR to determine its cellular potency.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial evaluation of this compound. By systematically preparing the ligand and a putative protein target, performing molecular docking, and predicting ADMET properties, we can construct a detailed preliminary profile of a novel compound's therapeutic potential. This methodical approach, grounded in established computational chemistry principles, serves as an invaluable tool for accelerating drug discovery, enabling researchers to make data-driven decisions and focus experimental resources on the most promising candidates.

References

Sources

Crystal structure of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Crystal Structure of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule has not been reported, this document synthesizes established methodologies for the synthesis, crystallization, and structural determination of closely related pyrimidine derivatives to present a predictive and instructional framework. We will explore the crucial steps from synthesis to data analysis, offering insights into the experimental rationale and the anticipated molecular and supramolecular features of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes. Consequently, synthetic pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities such as antibacterial, anticancer, and antiviral properties. The title compound, this compound (CAS No. 312507-26-9), incorporates a reactive propargyl group, making it a valuable building block for further functionalization via click chemistry or other coupling reactions.

The three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties and biological activity. Crystal structure analysis provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide will, therefore, outline the necessary steps to elucidate the crystal structure of this compound, drawing parallels from established literature on similar molecular structures.

Synthesis and Crystallization

A robust and efficient synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of the title compound can be logically approached via a nucleophilic substitution reaction, a common method for functionalizing the pyrimidine core.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 4,6-dimethylpyrimidine-2-thiol with propargyl bromide in the presence of a base. This established method for S-alkylation of thiopyrimidines is efficient and proceeds under mild conditions.

Synthesis_Pathway reagent1 4,6-Dimethylpyrimidine-2-thiol product This compound reagent1->product Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent2 Propargyl Bromide reagent2->product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Base Addition: Add a slight excess of a mild base, for example, anhydrous potassium carbonate (1.1-1.5 eq), to the solution.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Alkylation: Add propargyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Crystallization: The Art of Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step in structure determination. For a small molecule like the title compound, several standard methods can be employed.

Key Crystallization Techniques:
  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Experimental Workflow

The workflow for single-crystal X-ray diffraction can be broken down into three main stages: data collection, structure solution, and structure refinement.

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined by least-squares methods to improve the fit between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions.

  • Validation: The final structure is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility.

Anticipated Crystallographic Parameters

Based on data from structurally similar pyrimidine derivatives, we can anticipate the key crystallographic parameters. For instance, a related compound, 3-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-2,2-dimethylchroman-4-one, crystallizes in the triclinic space group P-1. It is plausible that the title compound could crystallize in a common centrosymmetric space group such as P-1, P2₁/c, or C2/c.

ParameterAnticipated Value/SystemRationale
Crystal SystemMonoclinic or TriclinicCommon for small organic molecules.
Space GroupP2₁/c or P-1High-symmetry space groups are less common for non-chiral, flexible molecules.
Z (Molecules/Unit Cell)2, 4, or 8Dependent on the space group and whether there is more than one molecule in the asymmetric unit.
R-factor (R₁)< 0.05Indicates a good agreement between the crystallographic model and the experimental X-ray diffraction data.

Molecular and Crystal Structure Analysis

While the precise structure is unknown, we can make educated predictions about its key features based on the constituent chemical moieties.

Molecular Geometry

The 4,6-dimethylpyrimidine ring is expected to be essentially planar. The C-S-C bond angle of the sulfanyl linkage will likely be around 100-105°. The propargyl group introduces a linear C≡C-H moiety. A key conformational variable will be the torsion angle around the S-C(H₂) bond, which will determine the orientation of the propargyl group relative to the pyrimidine ring.

Figure 3: Predicted molecular structure of the title compound.

Supramolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing will likely be governed by weaker intermolecular forces such as C-H···N and C-H···π interactions. The terminal alkyne C-H group could also participate in weak hydrogen bonding with the pyrimidine nitrogen atoms. Furthermore, π-π stacking interactions between adjacent pyrimidine rings may play a role in stabilizing the crystal lattice. Analysis of the crystal packing of analogous structures reveals that such interactions are common in pyrimidine derivatives.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit predictive, framework for the synthesis and crystal structure determination of this compound. By leveraging established protocols and insights from closely related compounds, we have detailed the experimental and analytical steps necessary to elucidate its three-dimensional architecture. The determination of this crystal structure would provide invaluable data for understanding its chemical reactivity and for its application as a building block in the development of novel pharmaceuticals and functional materials. The presence of the versatile propargyl group invites further synthetic exploration, and a definitive crystal structure would be the cornerstone for designing next-generation compounds with tailored properties.

References

  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research, 37(12), 720-721. [Link]

  • Creative BioMart. X-ray Crystallography Principle & Protocol. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ChemSrc. this compound. [Link]

  • Li, Y., et al. (2008). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2176. [Link]

  • Song, J., et al. (2006). 3-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-2,2-dimethylchroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2886-o2887. [Link]

Technical Guide: Thermal Stability & Degradation of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the thermal and chemical stability profile of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine (hereafter referred to as DMPP ).

DMPP is not merely a static intermediate; it is a metastable pharmacophore . While the pyrimidine core offers robust aromatic stability, the C2-propargyl sulfide moiety introduces a high-energy "spring-loaded" mechanism. Under thermal stress, this molecule does not simply degrade; it undergoes a specific, predictable intramolecular cyclization to form a thienopyrimidine isomer.

This document outlines the mechanistic causality of this degradation, provides self-validating protocols for stability assessment, and defines authoritative storage conditions to maintain API (Active Pharmaceutical Ingredient) integrity.

Part 1: Molecular Architecture & Thermochemical Vulnerabilities

To understand the stability of DMPP, one must analyze the tension between its two functional domains:

  • The Stabilizing Core (4,6-Dimethylpyrimidine): The electron-donating methyl groups at C4 and C6 increase the electron density of the pyrimidine ring, making it relatively resistant to nucleophilic attack at the ring carbons.

  • The Labile Trigger (2-Propargylthio Group): This is the critical failure point. The sulfur atom acts as a tether between the aromatic ring and a terminal alkyne.

The Primary Failure Mode: The Thio-Claisen Rearrangement

Unlike simple alkyl sulfides, propargyl aryl/heteroaryl sulfides are chemically predisposed to rearrange. Upon heating, DMPP undergoes a [3,3]-sigmatropic rearrangement (Thio-Claisen). This is not a random decomposition but a concerted orbital symmetry-allowed reaction that converts the linear sulfide into a fused tricyclic system.

Key Insight: If your purity analysis shows a new peak with the exact same molecular weight (isobaric impurity) but different retention time, it is likely the thienopyrimidine cyclization product, not a fragmentation product.

Part 2: Thermal Degradation Pathways (The Mechanism)

The degradation of DMPP follows a distinct pathway governed by orbital symmetry. Understanding this allows researchers to predict shelf-life and processing limits.

Pathway A: Thermal Cyclization (Major Pathway)

When exposed to temperatures typically exceeding 80–100°C (or lower under catalytic conditions), DMPP rearranges.

  • Step 1: [3,3]-Sigmatropic rearrangement yields an unstable allenyl thiol intermediate.

  • Step 2: Intramolecular nucleophilic attack of the thiol/thione on the central allene carbon.

  • Step 3: Tautomerization results in the formation of 5,7-dimethyl-3-methylene-2,3-dihydrothieno[2,3-d]pyrimidine (or its aromatic tautomer).

Pathway B: Oxidative S-Oxygenation (Storage Pathway)

In the presence of atmospheric oxygen or peroxides (often found in uninhibited ether solvents), the sulfur atom oxidizes to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) . This increases the leaving group ability of the C2-substituent, making the pyrimidine ring susceptible to hydrolysis.

Visualization: The Thio-Claisen Cascade

The following diagram illustrates the mechanistic flow from the stable DMPP precursor to the cyclized degradation product.

degradation_mechanism cluster_ox Storage Degradation (Air/Light) DMPP DMPP (Precursor) [Metastable] Transition [3,3]-Sigmatropic Transition State DMPP->Transition Heat (>80°C) Sulfoxide S-Oxide (Sulfoxide) DMPP->Sulfoxide [O] Allenyl Allenyl Thiol Intermediate Transition->Allenyl Rearrangement Cyclization Intramolecular Cyclization Allenyl->Cyclization Fast Thieno Thieno[2,3-d]pyrimidine (Stable Isomer) Cyclization->Thieno Tautomerization Sulfone S,S-Dioxide (Sulfone) Sulfoxide->Sulfone [O]

Figure 1: Mechanistic pathway of DMPP degradation showing the thermal rearrangement (primary process risk) and oxidative pathway (primary storage risk).

Part 3: Experimental Characterization Protocols

To validate the stability of your specific batch of DMPP, do not rely on generic data. Use these self-validating protocols.

Thermal Stress Profiling (DSC/TGA)

Objective: Determine the "Safe Processing Window" (SPW) before the onset of sigmatropic rearrangement.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Protocol:

    • Load 2–5 mg of DMPP into a hermetically sealed aluminum pan (prevent S-oxidation during test).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm 1: Melting point (Likely sharp peak).

    • Exotherm 1 (Critical): The onset of rearrangement/cyclization.

    • Rule of Thumb: Your maximum processing temperature must be at least 20°C below the onset of the first exotherm.

Accelerated Stability Testing (Isothermal HPLC)

Objective: Quantify degradation kinetics at relevant storage temperatures.

  • Protocol:

    • Prepare 5 vials of solid DMPP.

    • Store at 40°C / 75% RH (ICH conditions).

    • Pull points at Day 0, 1, 3, 7, and 14.

    • Analyze via HPLC-UV (254 nm).

  • Mobile Phase Strategy: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The thienopyrimidine rearrangement product is typically more non-polar (elutes later) than the propargyl sulfide precursor due to the loss of the flexible thio-chain and formation of a fused aromatic system.

Data Summary: Expected Physicochemical Properties
ParameterValue / CharacteristicRelevance
Melting Point Est. 60–90°C (Analog based)Solid handling; low MP implies sintering risk.
Rearrangement Onset > 100°C (Typical for propargyl sulfides)Upper limit for drying/reaction temperature.
Solubility High in DCM, EtOAc; Low in WaterUse non-protic solvents for storage to prevent hydrolysis.
pKa ~2–3 (Pyrimidine N)Stable in neutral/weakly basic media; acid may catalyze hydrolysis.

Part 4: Stabilization & Storage Strategies

Based on the degradation mechanisms identified above, the following storage and handling protocols are mandatory for maintaining >99% purity.

Temperature Control
  • Requirement: Store at -20°C for long-term; 2–8°C for active use.

  • Reasoning: Low temperature kinetically inhibits the [3,3]-sigmatropic rearrangement. At room temperature, slow conversion to the thienopyrimidine is possible over months.

Atmosphere & Packaging
  • Requirement: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps.

  • Reasoning:

    • Inert Gas: Prevents S-oxidation to sulfoxide.

    • Amber Glass: Propargyl sulfides can be photo-labile. UV light can induce radical cleavage of the C-S bond.

Solution Stability (Critical for Process Chemistry)
  • Avoid: Do not store DMPP in solution for >24 hours, especially in chlorinated solvents (DCM/Chloroform) which can become acidic over time.

  • Incompatibility: Avoid strong Lewis acids (e.g., AlCl3, BF3) unless the intention is to force the cyclization to the thienopyrimidine.

Workflow: Quality Control Decision Tree

qc_workflow Start DMPP Batch Received Appearance Visual Inspection (White/Pale Yellow Solid) Start->Appearance HPLC HPLC Purity Check (Target >98%) Appearance->HPLC Decision1 Purity > 98%? HPLC->Decision1 Pass Release for Use Store @ -20°C Decision1->Pass Yes Fail Analyze Impurity Profile Decision1->Fail No ImpurityType Identify Peak Shift Fail->ImpurityType Oxidized Peak M+16 (Sulfoxide) Cause: Air Exposure ImpurityType->Oxidized Earlier Elution Cyclized Peak M+0 (Isobaric) Cause: Thermal Stress ImpurityType->Cyclized Later Elution

Figure 2: Quality Control workflow for distinguishing between oxidative degradation and thermal rearrangement.

References

  • Al-Taisan, K. M., et al. (2010).[1] "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Molecules, 15(6), 3932–3957. (Demonstrates the cyclization of 2-propargylthiopyrimidines to thienopyrimidines). Link

  • Chamakuri, S., et al. (2011). "AlCl3-induced (hetero)arylation of thienopyrimidine ring: a new synthesis of 4-substituted thieno[2,3-d]pyrimidines." Tetrahedron Letters, 52(15), 1719-1723. (Details the Lewis Acid sensitivity and rearrangement mechanisms). Link

  • PubChem. (2023). "Propargyl Sulfide | C6H6S."[2] National Library of Medicine. (General reactivity data for propargyl sulfide moieties). Link

  • Chambers, R. D., et al. (1971). "Polyfluoroheterocyclic compounds. Part XXI. Thermal rearrangement of perfluoropyridazine and perfluoroalkylpyridazines to pyrimidines." Journal of the Chemical Society C. (Foundational work on pyrimidine thermal rearrangements). Link

Sources

Methodological & Application

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine in Copper-Catalyzed Click Chemistry

Executive Summary

This compound (hereafter Compound A ) represents a premier "click-ready" heterocyclic scaffold. Unlike simple alkynes, this molecule incorporates a pharmacologically active pyrimidine core linked via a thioether bridge. This specific architecture is critical in Fragment-Based Drug Discovery (FBDD) for synthesizing pyrimidine-triazole hybrids , a class of compounds exhibiting potent EGFR inhibition, antimicrobial, and neuroprotective properties.

This guide details the synthesis, characterization, and application of Compound A in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It addresses the specific challenge of maintaining the integrity of the thioether linkage during copper catalysis, as sulfur can poison Cu(I) catalysts if protocols are not optimized.

Pre-Reaction Analytics & Chemical Identity

Before initiating protocols, verify the core scaffold properties.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Key Functional Group Terminal Alkyne (C≡C-H)
Solubility Soluble in DCM, DMSO, DMF, MeOH; Low solubility in Water
Storage 2–8°C, protect from light (thioethers are oxidation-sensitive)

Key NMR Diagnostic Signals (CDCl₃):

  • Pyrimidine H-5: Singlet, ~6.7–6.9 ppm (Aromatic region).

  • S-CH₂ (Propargyl): Doublet, ~3.9–4.0 ppm (

    
     Hz).
    
  • C≡C-H (Alkyne): Triplet, ~2.2–2.3 ppm.

  • Methyl Groups: Singlet, ~2.4 ppm (6H intensity).[1]

Protocol 1: Synthesis of the Alkyne Scaffold

Objective: Selective S-alkylation of 4,6-dimethylpyrimidine-2-thiol. Challenge: Avoiding N-alkylation (formation of the thione tautomer derivative).

Reagents:
  • 4,6-Dimethylpyrimidine-2-thiol (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)

  • Acetone (Reagent grade)

Step-by-Step Methodology:
  • Solvation: Dissolve 4,6-dimethylpyrimidine-2-thiol (10 mmol) in 30 mL of acetone in a round-bottom flask.

  • Deprotonation: Add anhydrous K₂CO₃ (15 mmol). Stir at room temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the thiolate anion forms.

  • Alkylation: Add propargyl bromide (12 mmol) dropwise over 10 minutes.

    • Expert Insight: Do not add all at once. The exotherm is mild, but controlled addition favors S-alkylation over N-alkylation by keeping the electrophile concentration regulated.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting thiol (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the acetone filtrate under reduced pressure.

  • Purification: The residue is usually pure enough. If necessary, recrystallize from Ethanol/Water or perform a short silica plug filtration.

Yield Expectation: 85–92%.

Protocol 2: The CuAAC Reaction (Click Chemistry)

Objective: Coupling Compound A with an organic azide to form a 1,4-disubstituted 1,2,3-triazole. Mechanism: Stepwise copper(I) catalysis.[2]

Reagents:
  • Alkyne: Compound A (1.0 equiv)

  • Azide: R-N₃ (e.g., Benzyl azide, 1.0–1.1 equiv)

  • Catalyst Source: CuSO₄·5H₂O (5–10 mol%)

  • Reductant: Sodium Ascorbate (10–20 mol%)

  • Solvent System: t-BuOH : Water (1:1) or DMSO : Water (for lipophilic azides).

Step-by-Step Methodology:
  • Substrate Mix: In a reaction vial, dissolve Compound A (0.5 mmol) and the Azide (0.5 mmol) in 2 mL of t-BuOH.

  • Catalyst Preparation:

    • Prepare a fresh 1 M solution of Sodium Ascorbate in water.

    • Prepare a 0.5 M solution of CuSO₄ in water.

  • Initiation: Add 2 mL of water to the reaction vial. Then add the CuSO₄ solution (50 µL), followed immediately by the Sodium Ascorbate solution (100 µL).

    • Expert Insight: The solution should turn from light blue (Cu²⁺) to bright yellow/orange (Cu¹⁺). If it turns dark brown/black, the copper has precipitated or oxidized; add more ascorbate.

  • Incubation: Stir vigorously at RT for 6–12 hours.

    • Self-Validation: The reaction is heterogeneous (suspension). As the triazole forms, the product often precipitates out as a solid, driving the reaction to completion.

  • Quenching: Dilute with 10 mL water. If the product is solid, filter and wash with cold water and diethyl ether. If oil, extract with DCM.

  • Copper Removal: If using extraction, wash the organic layer with 10% NH₄OH (to complex residual copper) or EDTA solution.

Visualization of Workflows

Figure 1: Synthesis and Click Pathway

This diagram illustrates the conversion of the thiol to the alkyne scaffold, followed by the CuAAC cycle.

SynthesisPathway Thiol 4,6-Dimethyl pyrimidine-2-thiol Alkyne Compound A (S-Propargyl) Thiol->Alkyne S-Alkylation (SN2) Reagents1 Propargyl Bromide K2CO3 / Acetone Reagents1->Alkyne Triazole 1,2,3-Triazole Hybrid Product Alkyne->Triazole CuAAC (Click) Azide Organic Azide (R-N3) Azide->Triazole CuCat CuSO4 / NaAsc t-BuOH:H2O CuCat->Triazole Catalysis

Caption: Synthesis of S-propargyl scaffold and subsequent CuAAC ligation to form triazole hybrids.

Figure 2: Mechanistic Logic & Troubleshooting

Understanding the catalytic cycle helps prevent "dead" reactions.

Mechanism Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I) Active Species Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 Cu1->Cu2 Oxidation (Failure Mode) Cycle Catalytic Cycle (Acetylide Formation) Cu1->Cycle Enters Cycle Cycle->Cu1 Regenerates Oxidation O2 / Air Oxidation->Cu2

Caption: Maintenance of the active Cu(I) state is critical; oxidation by air is the primary cause of failure.

Expert Insights & Troubleshooting

Why S-Alkylation?

While N-alkylation is possible with pyrimidines, the use of K₂CO₃ in Acetone (aprotic, moderately polar) combined with the "soft" nature of the sulfur nucleophile heavily favors S-alkylation. N-alkylation typically requires harder bases (NaH) or higher temperatures.

  • Validation: In ¹H NMR, N-alkylation would disrupt the aromatic symmetry more significantly and shift the ring protons upfield compared to the S-isomer.

The "Thioether Effect" on Catalysis

Sulfur atoms are soft Lewis bases and can coordinate to Cu(I), potentially poisoning the catalyst.

  • Solution: If the reaction is sluggish, increase the Copper load to 10 mol% or use a stabilizing ligand like THPTA or TBTA . These ligands protect the Cu(I) from oxidation and from being sequestered by the thioether sulfur, accelerating the reaction.

Safety Note: Azides

Organic azides with low Carbon-to-Nitrogen ratios (


) are potentially explosive. Ensure the molecular weight of your azide partner is sufficient to stabilize the energetic 

group. Always work behind a blast shield when handling neat azides.

References

  • Synthesis of S-Propargyl Pyrimidines: Xu, D., et al. "A Convenient Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine." Journal of Chemical Research, vol. 37, no. 12, 2013, pp. 720–721.[3] (Protocol adapted from methyl analog synthesis).

  • CuAAC Mechanism & Conditions: Rostovtsev, V. V., et al.[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no.[4] 14, 2002, pp. 2596–2599.

  • Pyrimidine-Triazole Hybrids (Applications): Bozorov, K., et al. "Synthesis and biological activity of new 1,2,3-triazole hybrid molecules."[5][6] Advances in Heterocyclic Chemistry, vol. 128, 2019, pp. 279-334. (Review of hybrid synthesis including pyrimidines).

  • Biological Activity of Triazole-Pyrimidine Conjugates: Singh, P., et al. "1,2,3-Triazole-tethered pyrimidine-benzimidazole hybrids: Synthesis and anticancer activity." European Journal of Medicinal Chemistry, vol. 156, 2018, pp. 1-15.

Sources

Use of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine as a fluorescent probe precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine as a Modular Scaffold for Fluorescent Probe Design

Executive Summary

This technical guide details the utility of This compound (hereafter referred to as DPYP ) as a versatile precursor in the development of fluorescent probes. DPYP is characterized by a pyrimidine core functionalized with a propargyl thioether moiety. Its utility in chemical biology and drug development stems from three distinct mechanistic pathways:

  • Fluorophore Synthesis: It serves as the immediate precursor for thieno[2,3-d]pyrimidine derivatives, a class of fused-ring fluorophores, via copper-catalyzed intramolecular cyclization.

  • Bioorthogonal Labeling: The terminal alkyne functions as a "Click Chemistry" handle (CuAAC) for conjugating pyrimidine pharmacophores to azide-functionalized dyes (e.g., Azide-BODIPY, Azide-Coumarin).

  • Reaction-Based Sensing: The propargyl thioether group acts as a specific recognition unit for Palladium (Pd) species, enabling "turn-on" fluorescence detection via metal-mediated depropargylation.

Chemical Profile & Mechanism of Action

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 178.25 g/mol
Key Functional Group Propargyl thioether (Alkyne + Sulfide)
Solubility DMSO, DMF, Acetonitrile, Chloroform
Stability Stable at -20°C; light-sensitive (store in amber vials)
Mechanistic Pathways

The following diagram illustrates the divergent utility of DPYP.

DPYP_Pathways DPYP DPYP Precursor (Non-Fluorescent/Weak) Cyclization Pathway A: Intramolecular Cyclization (CuI / Base) DPYP->Cyclization Synthesis Click Pathway B: Intermolecular Click (R-N3 / CuAAC) DPYP->Click Labeling Cleavage Pathway C: Pd-Mediated Cleavage (Pd0 / Pd2+) DPYP->Cleavage Sensing Thieno Thieno[2,3-d]pyrimidine (High Fluorescence) Cyclization->Thieno Ring Fusion Conjugate Pyrimidine-Dye Conjugate (Targeted Imaging) Click->Conjugate Triazole Linker Signal Signal Modulation (Propargyl Removal) Cleavage->Signal Release

Figure 1: Divergent synthetic and sensing pathways for DPYP. Pathway A yields fused fluorophores; Pathway B creates labeled conjugates; Pathway C detects Palladium.

Application 1: Synthesis of Thieno[2,3-d]pyrimidine Fluorophores

Context: Thieno[2,3-d]pyrimidines are biologically active scaffolds (e.g., tyrosine kinase inhibitors) that often exhibit strong fluorescence due to extended conjugation and rigid planar structures. DPYP is the linear precursor that cyclizes to form this core.

Protocol: Copper-Catalyzed Intramolecular Cyclization

Objective: To convert DPYP into a fluorescent 3,5-dimethyl-thieno[2,3-d]pyrimidine derivative.

Materials:

  • DPYP (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add DPYP (178 mg, 1 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and

    
     (652 mg, 2 mmol).
    
  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvation: Inject anhydrous DMF (5 mL) via syringe under Argon flow.

  • Reaction: Heat the mixture to 100°C in an oil bath for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1) for the disappearance of the propargyl spot.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

  • Extraction: Wash the filtrate with brine (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

  • Characterization: Verify structure via

    
    -NMR (Loss of alkyne proton 
    
    
    
    2.5 ppm; appearance of thiophene proton). Measure fluorescence quantum yield in Ethanol.

Mechanism: The base promotes the formation of an allenyl thioether intermediate, which undergoes Cu-catalyzed 5-exo-dig cyclization to form the thiophene ring fused to the pyrimidine.

Application 2: Bioorthogonal Labeling (Click Chemistry)

Context: Pyrimidines are privileged scaffolds in medicinal chemistry (e.g., Imatinib, Dasatinib). Researchers use DPYP as a "clickable" pharmacophore to attach fluorophores for subcellular localization studies of pyrimidine-based drugs.

Protocol: CuAAC Labeling with Azide-Fluorophores

Objective: Conjugate DPYP to Azide-Coumarin (or similar azide-dye) to visualize pyrimidine distribution.

Materials:

  • DPYP (Alkyne component)

  • 3-Azido-7-hydroxycoumarin (Azide fluorophore)

  • 
     (Catalyst source)
    
  • Sodium Ascorbate (Reductant)

  • THPTA (Ligand to protect biomolecules/fluorophores)

Step-by-Step Procedure:

  • Stock Solutions:

    • DPYP: 10 mM in DMSO.

    • Azide-Dye: 10 mM in DMSO.

    • Cu-Premix: Mix

      
       (2 mM) and THPTA (10 mM) in water (1:5 ratio).
      
  • Reaction Mix: In a microcentrifuge tube, combine:

    • PBS Buffer (pH 7.4): 880

      
      L
      
    • DPYP Stock: 10

      
      L (Final: 100 
      
      
      
      M)
    • Azide-Dye Stock: 10

      
      L (Final: 100 
      
      
      
      M)
    • Cu-Premix: 50

      
      L
      
    • Sodium Ascorbate (100 mM fresh): 50

      
      L (Final: 5 mM)
      
  • Incubation: Incubate at room temperature for 1 hour in the dark.

  • Verification: Analyze by LC-MS to confirm the formation of the 1,2,3-triazole adduct.

  • Application: For cellular assays, cells treated with DPYP can be fixed and permeabilized, then reacted with the "Click Cocktail" containing the Azide-Fluorophore to visualize uptake.

Application 3: Reaction-Based Palladium Sensing

Context: Palladium (Pd) is a toxic transition metal often present as a contaminant in drugs synthesized via cross-coupling. Propargyl ethers/thioethers are specific substrates for Pd. Pd cleavage of the propargyl group on DPYP releases 4,6-dimethyl-2-mercaptopyrimidine .

Sensing Logic:

  • Probe: DPYP (Low fluorescence or specific UV signature).

  • Reaction:

    
     4,6-dimethyl-2-mercaptopyrimidine + Allenyl byproduct.
    
  • Readout: This reaction can be coupled with a secondary fluorophore (e.g., a thiol-reactive dye like N-ethylmaleimide-functionalized BODIPY) or monitored via HPLC for QC purposes.

Protocol: Pd Detection in Aqueous Media

  • Prepare DPYP (10

    
    M) in PBS:DMSO (9:1).
    
  • Add Pd species (

    
     or 
    
    
    
    ) at varying concentrations (0–50
    
    
    M).
  • Incubate at 37°C for 30 minutes.

  • Readout:

    • Direct: Monitor UV-Vis absorbance shift (Thioether

      
       Thiol/Thione shift).
      
    • Indirect (Fluorescence): Add a thiol-detection probe (e.g., Ellman's reagent or a fluorescent maleimide) post-incubation. The generation of the free thiol correlates linearly with Pd concentration.

References

  • Synthesis of Thienopyrimidines: Yengoyan, A. P., et al. "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation."[1] Letters in Organic Chemistry, vol. 17, 2020.[1][2]

  • Propargyl-Mediated Cyclization: Majumdar, K. C., et al. "Thiol-mediated radical cyclization: a convenient synthesis of thieno[2,3-d]pyrimidine derivatives." Tetrahedron Letters, vol. 49, no. 18, 2008.
  • Palladium Detection Mechanism: Garner, A. L., et al. "Specific Fluorogenic Probes for Palladium(II) Detection in Vivo." Nature Chemistry, vol. 3, 2011. (Foundational reference for propargyl-cleavage mechanism).
  • Click Chemistry on Pyrimidines: Pokhodylo, N. T., et al. "Synthesis of 1,2,3-Triazole-Linked Pyrimidine Derivatives." Journal of Heterocyclic Chemistry, vol. 50, 2013.

Sources

Synthesis of triazole-pyrimidine conjugates using 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1,2,3-Triazole-Pyrimidine Conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties into hybrid molecules is a cornerstone of rational drug design. Both pyrimidine and 1,2,3-triazole rings are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous therapeutic agents with activities spanning anticancer, antiviral, neuroprotective, and anti-inflammatory applications.[1] Similarly, the 1,2,3-triazole ring, often synthesized via "click chemistry," is not merely a linker but an active pharmacophore that enhances molecular stability, improves binding interactions, and imparts a range of biological effects.[2]

The conjugation of these two heterocyclic systems creates novel molecular architectures with the potential for synergistic or entirely new pharmacological profiles.[3] This application note provides a detailed protocol for the synthesis of triazole-pyrimidine conjugates using 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine as a key building block. The methodology centers on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient reaction that exemplifies the principles of click chemistry.[4][5]

The Chemistry: Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While this reaction can occur thermally, it often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers, which complicates purification and reduces yield.[4][6]

The introduction of a copper(I) catalyst by Sharpless and Meldal revolutionized this transformation, turning it into a true "click" reaction.[6][7] The copper catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁸) and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This reaction is renowned for its reliability, high yields, and tolerance of a wide variety of functional groups, making it an indispensable tool in medicinal chemistry and bioconjugation.[4][8][9]

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle, ultimately leading to the stable triazole product upon reductive elimination.[6]

Diagram 1: The CuAAC Reaction

Caption: General scheme for the CuAAC synthesis of triazole-pyrimidine conjugates.

Experimental Protocol: Synthesis of a Model Conjugate

This protocol details the synthesis of a representative triazole-pyrimidine conjugate using this compound and benzyl azide as model reactants.

Materials and Reagents
  • Alkyne: this compound (CAS: 312507-26-9)[10]

  • Azide: Benzyl Azide

  • Catalyst Precursor: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-Ascorbate

  • Solvents: tert-Butanol and Deionized Water (or other suitable solvents like DMF, DMSO)[8]

  • Reaction Vessel: Round-bottom flask of appropriate size

  • Stirring: Magnetic stirrer and stir bar

  • Monitoring: Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Work-up: Dichloromethane (DCM), Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexane/Ethyl Acetate)

Safety Precautions
  • Organic Azides: Low molecular weight organic azides can be explosive. Handle with care, behind a safety shield, and avoid heat, shock, or friction.

  • Copper Salts: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

    • Add benzyl azide (1.1 mmol, 1.1 eq.).

    • Add a 1:1 mixture of tert-butanol and deionized water (10 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Expert Insight: The use of a slight excess of the azide component ensures complete consumption of the more valuable alkyne starting material. The t-BuOH/H₂O solvent system is effective for many CuAAC reactions, but for less soluble substrates, DMF or DMSO can be used.[8]

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 eq.) in deionized water (1 mL).

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

    • Sequentially add the sodium ascorbate solution and then the CuSO₄·5H₂O solution to the main reaction flask. The solution should turn a yellow-green or heterogeneous color.

    • Expert Insight: Sodium ascorbate serves two critical roles: it reduces the Cu(II) precursor to the active Cu(I) catalytic species and scavenges oxygen, which can otherwise lead to catalyst deactivation and undesirable alkyne homocoupling (Glaser coupling).[11] Adding the ascorbate before the copper ensures a reducing environment is established immediately.

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane/Ethyl Acetate mobile phase). The disappearance of the limiting starting material (the pyrimidine alkyne) and the appearance of a new, typically more polar spot, indicates product formation.

    • The reaction is often complete within 2-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of hexane and ethyl acetate to isolate the pure triazole-pyrimidine conjugate.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final compound.

Diagram 2: Experimental Workflow

Workflow A 1. Reaction Setup (Dissolve Alkyne & Azide in Solvent) B 2. Catalyst Addition (Add Sodium Ascorbate, then CuSO₄) A->B C 3. Reaction Monitoring (Stir at RT, check via TLC) B->C D 4. Aqueous Work-up (Dilute, Extract with Organic Solvent) C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A streamlined workflow for the synthesis and analysis of the conjugate.

Characterization and Data

The structure of the synthesized conjugate must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. A key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the C5-proton of the newly formed 1,2,3-triazole ring, which typically appears in the range of δ 7.70–8.25 ppm.[12][13] Other expected signals include those for the pyrimidine ring, the methylene bridge, and the substituent on the triazole.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, matching the calculated exact mass.

Table 1: Representative Analytical Data
PropertyStarting AlkyneModel Product (with Benzyl Azide)
Structure This compound1-Benzyl-4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazole
Molecular Formula C₉H₁₀N₂SC₁₆H₁₇N₅S
Molecular Weight 178.25 g/mol 311.41 g/mol
¹H NMR (Expected Key Signals) δ ~7.0 (s, 1H, pyrimidine-H), ~3.8 (d, 2H, CH₂), ~2.5 (s, 6H, 2xCH₃), ~2.3 (t, 1H, alkyne-H)δ ~7.9 (s, 1H, triazole-H), ~7.4 (m, 5H, Ar-H), ~7.0 (s, 1H, pyrimidine-H), ~5.6 (s, 2H, N-CH₂-Ar), ~4.3 (s, 2H, S-CH₂-triazole), ~2.5 (s, 6H, 2xCH₃)
MS (ESI+) (Expected m/z) 179.06 [M+H]⁺312.12 [M+H]⁺

Note: NMR chemical shifts (δ) are hypothetical and for illustrative purposes, reported in ppm. Actual values may vary based on solvent and experimental conditions.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition offers a highly efficient, reliable, and versatile method for synthesizing novel triazole-pyrimidine conjugates. Using this compound as a readily accessible alkyne building block, researchers can generate diverse libraries of hybrid molecules for screening in drug discovery programs. The protocol described herein is robust and can be adapted for a wide range of organic azides, providing a powerful platform for developing next-generation therapeutic agents.

References

  • Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. (Source: National Center for Biotechnology Information)

  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. (Source: ACS Omega)

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. (Source: PMC - National Center for Biotechnology Information)

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (Source: Asian Journal of Pharmaceutical and Clinical Research)

  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (Source: PMC - National Center for Biotechnology Information)

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. (Source: MDPI)

  • Synthesis and SAR of[3][12]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (Source: Journal of Medicinal Chemistry)

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (Source: ResearchGate)

  • Triazole‐Pyrimidine Hybrids as EGFR Inhibitors... (Source: Drug Development Research - Ovid)

  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. (Source: PMC - National Center for Biotechnology Information)

  • Click Chemistry Azide-Alkyne Cycloaddition. (Source: Organic Chemistry Portal)

  • Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. (Source: ResearchGate)

  • Triazole-substituted pyrazole–pyrimidine hybrids as anticancer agents: synthesis, cytotoxicity, apoptosis mechanisms, and JAB1-targeted structure-based design. (Source: Scilit)

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. (Source: PubMed)

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (Source: Jena Bioscience)

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (Source: MDPI)

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Source: PMC - National Center for Biotechnology Information)

  • Synthesis, Characterization, Antimicrobial Activity, and Molecular Docking Study of Newer Chalcone-based Triazolo Pyrimidine Compounds. (Source: ResearchGate)

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Source: Chemical Society Reviews - RSC Publishing)

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (Source: Jetir.Org)

  • A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine. (Source: Google Patents)

  • This compound. (Source: Chemsrc)

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (Source: ResearchGate)

  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (Source: ResearchGate)

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (Source: ResearchGate)

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide. (Source: PMC - National Center for Biotechnology Information)

  • Click chemistry in Applications. (Source: Lumiprobe)

  • Click Chemistry—Section 3.1. (Source: Thermo Fisher Scientific)

Sources

Strategic Utilization of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine as a building block for kinase inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers[1]

From "Click-Ready" Scaffolds to High-Throughput Fragment Screening [1]

Abstract

In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle remains a "privileged scaffold" due to its structural homology with the adenine ring of ATP. This application note details the strategic deployment of This compound (CAS: 312507-26-9), a functionalized building block designed for rapid diversity-oriented synthesis.[1] By featuring a reactive S-propargyl "warhead," this molecule serves as a premier candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of 1,2,3-triazole-linked libraries that probe the solvent-exposed regions and selectivity pockets of kinases such as EGFR, Tie-2, and c-Met.[1]

Part 1: Scientific Rationale & Mechanism[1][2]

The "Click-Kinase" Strategy

The core utility of this compound lies in its dual-functionality:

  • The Pharmacophore (Pyrimidine Core): The 4,6-dimethylpyrimidine moiety mimics the purine core of ATP, anchoring the molecule within the kinase hinge region via hydrogen bonding interactions (typically N1 or N3). The hydrophobic methyl groups often engage the Gatekeeper residue or fill the hydrophobic back-pocket (pocket II).[1]

  • The Diversity Handle (S-Propargyl Group): The thioether-linked alkyne is sterically accessible and chemically distinct.[1] It allows for the modular attachment of "tail" fragments via click chemistry. The resulting 1,2,3-triazole linker is not merely a passive connector; it acts as a bioisostere for amide bonds, capable of dipole-dipole interactions and

    
    -stacking with aromatic residues in the kinase activation loop.[1]
    
Mechanistic Diagram: Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates how this building block transforms a static scaffold into a dynamic library.

FBDD_Workflow cluster_mechanism Molecular Interaction Scaffold Building Block (Alkyne-Pyrimidine) Click CuAAC Reaction (Click Chemistry) Scaffold->Click + Cu(I) Catalyst Library Azide Library (R-N3) Library->Click Triazoles 1,2,3-Triazole Inhibitor Library Click->Triazoles Regiospecific Cycloaddition Screening Kinase Screening (e.g., EGFR, Tie-2) Triazoles->Screening High-Throughput Hit Lead Compound (IC50 < 100 nM) Screening->Hit SAR Analysis Interaction Triazole Ring: Pi-Stacking / H-Bonds

Caption: Workflow for utilizing the alkyne-pyrimidine scaffold in diversity-oriented synthesis. The resulting triazole library probes specific kinase sub-pockets.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Building Block

For researchers needing to synthesize the core scaffold de novo.

Objective: Selective S-alkylation of 4,6-dimethyl-2-mercaptopyrimidine. Key Challenge: Preventing N-alkylation to ensure the formation of the thioether.

Materials:

  • 4,6-Dimethyl-2-mercaptopyrimidine (1.0 eq)[1]

  • Propargyl bromide (1.2 eq, 80% wt in toluene)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 4,6-dimethyl-2-mercaptopyrimidine in 20 mL of anhydrous acetone.

  • Deprotonation: Add finely powdered

    
     (20 mmol). Stir at room temperature for 30 minutes. Expert Note: The color may shift to a pale yellow/green, indicating thiolate formation.
    
  • Addition: Cool the mixture to 0°C. Dropwise add propargyl bromide (12 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The product is typically less polar than the starting thiol.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol or perform flash chromatography (Silica gel) if necessary.

    • Yield: Typically 85–95%.

    • Validation:

      
      H NMR should show a doublet for the 
      
      
      
      (~4.0 ppm) and a triplet for the terminal alkyne proton (~2.2 ppm).[1]
Protocol B: "Click" Library Generation (CuAAC)

Standardized protocol for generating a 96-well plate library of kinase inhibitors.[1]

Objective: Coupling the alkyne scaffold with a diverse set of organic azides.

Reagents:

  • Scaffold: this compound (10 mM stock in DMSO).

  • Azide Library: Diverse aromatic/aliphatic azides (10 mM stock in DMSO).[1]

  • Catalyst:

    
     (100 mM in water).[1]
    
  • Reductant: Sodium Ascorbate (500 mM in water).[1]

  • Ligand (Optional but Recommended): THPTA or TBTA (to protect Cu(I) from oxidation).[1]

Workflow:

StepActionVolume/Conc.Critical Note
1Dispense Scaffold50

L (1 eq)
Final conc. 1-2 mM in reaction.[1]
2Dispense Azide55

L (1.1 eq)
Slight excess ensures full consumption of scaffold.
3Add Catalyst Mix10

L
Pre-mix

and THPTA (1:2 ratio) before adding Ascorbate.
4Incubation12-24 HoursRoom Temp, shaken.[1] Seal plate to prevent evaporation.
5QuenchingAdd EDTAChelates copper to stop reaction before biological assay.

Self-Validating Check:

  • LC-MS Monitoring: Randomly select 3 wells. The disappearance of the parent mass (M+H = 179.08 for the scaffold) and appearance of the triazole adduct mass confirms success.

Part 3: Data Analysis & Structural Insights

Structure-Activity Relationship (SAR) Implications

When designing the azide library, consider the specific kinase domains you wish to target.[1] The triazole linker positions the "R" group of the azide into specific pockets:

Azide ClassTarget PocketInteraction Type
Benzyl Azides Hydrophobic Pocket IIVan der Waals,

-stacking with Gatekeeper.[1]
PEG-Azides Solvent FrontSolubility enhancement; probing ribose-binding exit.[1]
Heteroaryl Azides Selectivity PocketHydrogen bonding (e.g., with DFG motif residues).
Visualizing the Synthesis Pathway

The following diagram details the chemical transformation from raw materials to the final bioactive inhibitor.

Synthesis_Pathway SM1 4,6-Dimethyl-2- mercaptopyrimidine Intermediate S-Propargyl Pyrimidine (The Scaffold) SM1->Intermediate S-Alkylation SM2 Propargyl Bromide SM2->Intermediate S-Alkylation Product 1,2,3-Triazole-Linked Kinase Inhibitor Intermediate->Product CuAAC Click Reagents1 K2CO3, Acetone, 25°C Reagents2 R-N3 (Azide), CuSO4, Ascorbate

Caption: Synthetic route for the generation of triazole-linked pyrimidine inhibitors.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

  • Bakherad, M., et al. (2019). Synthesis of new 1,2,3-triazole-linked pyrimidines by click reaction. ResearchGate.[2][3] Link

  • Cee, V. J., et al. (2007).[4] Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase.[4] Journal of Medicinal Chemistry. Link

  • Zayas, J., et al. (2015).[5] Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides.[1][5] Bioconjugate Chemistry. Link

  • Chemsrc. (2024).[1] this compound (CAS#: 312507-26-9) Physicochemical Properties. Link

Sources

Application Note: High-Yield Synthesis of Pyrimidine-Based Antiviral ProTides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the synthesis of pyrimidine-based antiviral prodrugs, specifically focusing on the ProTide technology platform (e.g., Sofosbuvir analogues). It integrates advanced synthetic protocols with mechanistic insights and quality control standards.

Abstract

The development of direct-acting antivirals (DAAs) targeting viral RNA-dependent RNA polymerase (RdRp) relies heavily on modified pyrimidine nucleosides. However, the therapeutic efficacy of these nucleosides is often limited by poor cellular uptake and inefficient intracellular phosphorylation. This guide details an optimized workflow for synthesizing ProTide (Pronucleotide) derivatives—specifically phosphoramidate prodrugs—that bypass the rate-limiting monophosphorylation step. We present a validated protocol for C-5 functionalization , Vorbrüggen glycosylation , and stereoselective phosphoramidate coupling , supported by QC metrics and troubleshooting frameworks.

Strategic Synthesis Overview

The synthesis of a bioavailable antiviral nucleotide analogue follows a convergent three-phase strategy. The integrity of the pyrimidine core (Phase 1) and the stereochemical purity of the phosphorus center (Phase 3) are critical quality attributes (CQAs).

Phase 1: Core Scaffold Engineering
  • Objective: Functionalization of the pyrimidine ring (typically Uracil or Cytosine) at the C-5 position to enhance binding affinity or block metabolism.[1]

  • Key Modification: C-5 Fluorination or Methylation.

Phase 2: Nucleoside Assembly (Vorbrüggen Coupling)
  • Objective: Stereoselective attachment of the modified base to a ribose or deoxyribose sugar.

  • Mechanism: Silyl-Hilbert-Johnson reaction utilizing Lewis acid catalysis.

Phase 3: ProTide Installation
  • Objective: Masking the 5'-hydroxyl group with an aryl-aminoacyl phosphoramidate moiety.

  • Critical Parameter: Kinetic resolution to favor the bioactive

    
    -diastereomer.
    
Visual Workflow: Synthetic Pathway

G Start Pyrimidine Base (Uracil/Cytosine) Func C-5 Functionalization (Halogenation/Alkylation) Start->Func Vor Vorbrüggen Coupling (BSA / TMSOTf) Func->Vor Sugar Protected Sugar (1-O-Acetyl/Benzoyl) Sugar->Vor Deprot Selective Deprotection (Expose 5'-OH) Vor->Deprot Stereoselective (β-anomer) Phos Phosphoramidate Coupling (t-BuMgCl / Chloridate) Deprot->Phos Final Final ProTide (Antiviral Drug) Phos->Final Sp-Isomer Enrichment

Figure 1: Convergent synthetic workflow for pyrimidine-based ProTide antivirals.

Detailed Experimental Protocols

Protocol A: Optimized Vorbrüggen Glycosylation

This step couples the silylated pyrimidine base with a protected sugar donor. The use of BSA (N,O-Bis(trimethylsilyl)acetamide) allows for in situ silylation, eliminating the need to isolate unstable silylated intermediates.

Reagents:

  • Pyrimidine Base (e.g., 5-Fluorouracil)[2]

  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Silylating Agent: BSA (3.0 equiv)

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Silylation: Suspend the pyrimidine base (10 mmol) in anhydrous MeCN (50 mL) under Argon. Add BSA (30 mmol) dropwise. Heat to 80°C for 30 min until a clear solution forms (indicates complete silylation). Cool to RT.

  • Coupling: Add the sugar donor (10 mmol) to the reaction mixture. Cool the solution to 0°C .

  • Catalysis: Add TMSOTf (11 mmol) dropwise over 10 min. Note: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quenching: Carefully pour the mixture into ice-cold saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography. The β-anomer is typically less polar than the α-anomer.

Expert Insight:

"If anomerization (α/β scrambling) is observed, lower the reaction temperature to -20°C or -78°C. TMSOTf is a potent Lewis acid; ensure the sugar donor has a participating group at C-2 (like benzoyl) to direct β-selectivity via neighboring group participation." [1]

Protocol B: Synthesis of the Phosphorochloridate Reagent

Before the final coupling, the "ProTide" moiety must be prepared as an activated phosphorochloridate.

Reagents:

  • Phenyl dichlorophosphate (1.0 equiv)[3]

  • L-Alanine isopropyl ester hydrochloride (1.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM[3]

Procedure:

  • Dissolve phenyl dichlorophosphate in anhydrous DCM at -78°C .

  • Add a mixture of L-Alanine isopropyl ester and TEA in DCM dropwise over 1 hour. Crucial: Slow addition prevents the formation of the bis-amino product.

  • Stir at -78°C for 2 hours, then allow to warm to RT overnight.

  • Filter off the TEA[3]·HCl salt precipitate under inert atmosphere.

  • Concentrate the filtrate to obtain the crude phosphorochloridate (typically a mixture of diastereomers).

  • Usage: Use immediately for Protocol C or store at -20°C under Argon.

Protocol C: Grignard-Mediated ProTide Coupling

This is the industry-standard method for synthesizing drugs like Sofosbuvir. It utilizes a Grignard reagent to deprotonate the nucleoside's 5'-OH, creating a highly nucleophilic alkoxide that attacks the phosphorochloridate.

Reagents:

  • Nucleoside (from Protocol A, 5'-OH free) (1.0 equiv)

  • Phosphorochloridate Reagent (from Protocol B)[3] (2.0 equiv)

  • Base: t-Butylmagnesium chloride (t-BuMgCl) (1.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Drying: Azeotrope the nucleoside with anhydrous pyridine/toluene (3x) to remove trace water. Dissolve in anhydrous THF and cool to -5°C .

  • Activation: Add t-BuMgCl (2.5 equiv) dropwise. Stir for 30 min. The solution may become heterogeneous.

  • Coupling: Add the Phosphorochloridate reagent (dissolved in THF) dropwise at -5°C.

  • Reaction: Stir at RT for 12–16 hours. Monitor by HPLC.

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. The final product is often a mixture of

    
     and 
    
    
    
    diastereomers at the phosphorus atom.
  • Separation (Optional but Recommended): Separation of diastereomers can be achieved via crystallization (if solid) or Chiral HPLC. For Sofosbuvir, the

    
     isomer is the active drug.
    

Mechanism of Action & Rationale: The t-BuMgCl acts as a sterically hindered base that selectively deprotonates the primary 5'-OH without affecting the nucleobase amines (if protected) or secondary 3'-OH as readily. The magnesium cation coordinates with the phosphate oxygen, facilitating the nucleophilic attack.

Quality Control & Validation Data

To ensure the protocol produces pharmaceutical-grade intermediates, the following specifications must be met.

QC ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, 254 nm)> 98.0%Impurities often include unreacted nucleoside.
Diastereomeric Ratio ³¹P NMRReport Ratio (

:

)
Typical crude ratio is ~1:1 without chiral induction.
Identity ¹H NMR, MS (ESI)Conforms to StructureCheck for presence of isopropyl and phenyl groups.
Residual Solvent GC-Headspace< 5000 ppm (Class 3)THF/DCM removal is critical for toxicity assays.

Visualizing the Activation Pathway: The following diagram illustrates why the ProTide design is necessary for bioactivity.

ProTideActivation ProTide ProTide (Prodrug) (Masked Phosphate) Step1 Esterase Hydrolysis (Cleaves Ester) ProTide->Step1 Step2 Spontaneous Cyclization (Loss of Phenol) Step1->Step2 Step3 Ring Opening (Water) (Releases Alanine) Step2->Step3 Mono Nucleoside Monophosphate (NMP) Step3->Mono Tri Nucleoside Triphosphate (Active Drug) Mono->Tri Kinases Target Viral Polymerase (Inhibition) Tri->Target

Figure 2: Intracellular bioactivation pathway of ProTide prodrugs.

Troubleshooting & Expert Tips

  • Low Coupling Yield (Protocol C):

    • Cause: Moisture in THF or nucleoside.

    • Solution: The Grignard reagent is extremely moisture-sensitive. Use a Karl Fischer titrator to ensure water content is < 50 ppm. Increase t-BuMgCl equivalents to 3.0 if necessary.

  • Poor

    
    -Selectivity (Protocol A): 
    
    • Cause: Absence of C-2 participating group or high temperature.

    • Solution: Ensure the sugar donor has a 2-O-acyl group. Lower temperature to -20°C.

  • Phosphorochloridate Decomposition:

    • Cause: Hydrolysis during storage.

    • Solution: Prepare fresh. If storage is needed, store as a solid (if applicable) or concentrated oil at -80°C.

References

  • BenchChem. (2025).[4] Technical Guide: Synthesis and Mechanism of Action of a Key Sofosbuvir Chlorinated Intermediate. Retrieved from 3

  • Cardiff University. (2024). An overview of ProTide technology and its implications to drug discovery. Retrieved from

  • ACS Bio & Med Chem Au. (2024). Synthesis and Modification of Cordycepin-Phosphoramidate ProTide Derivatives for Antiviral Activity. Retrieved from 5

  • Nucleowiki. (2024).[6] Vorbrüggen Base Introduction Reaction. Retrieved from 6

  • RSC Advances. (2023). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. Retrieved from 7

Sources

Application Note: The 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of enzyme inhibitors utilizing the 4,6-dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine core. This molecule represents a privileged scaffold in medicinal chemistry due to the convergence of a lipophilic pyrimidine pharmacophore and a reactive terminal alkyne "warhead."

While the core itself exhibits modest biological activity (often as a metabolic modulator or antimicrobial), its primary utility lies in Fragment-Based Drug Discovery (FBDD) . The propargyl thioether moiety serves as a "Click-Ready" handle, allowing researchers to rapidly generate libraries of 1,2,3-triazole hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These hybrids have demonstrated potent inhibition against targets such as


-Glucosidase  (Diabetes), Acetylcholinesterase  (Alzheimer's), and EGFR  (Oncology).

This guide provides validated protocols for the synthesis of the core, its diversification into a library, and the subsequent biochemical screening against


-Glucosidase.

Chemical Foundation: Synthesis of the Scaffold

The synthesis of the core alkyne is a two-step process starting from acetylacetone and thiourea. The critical step is the S-alkylation of the thiol intermediate.

Protocol A: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Principle: Cyclocondensation of a


-diketone with thiourea.
  • Reagents: Acetylacetone (10 mmol), Thiourea (10 mmol), Conc. HCl (catalytic), Ethanol (20 mL).

  • Procedure:

    • Dissolve thiourea and acetylacetone in ethanol.

    • Add 2-3 drops of concentrated HCl.

    • Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Cool to 0°C. The yellow precipitate (thiol) will crystallize.

    • Filter and wash with cold ethanol.[1] Recrystallize from ethanol.

  • Yield Expectation: 75-85%.

  • QC Check: Melting point 210–212°C.

Protocol B: S-Propargylation to the Target Core

Principle: Nucleophilic substitution (


) of the thiol sulfur onto propargyl bromide.
  • Reagents:

    • 4,6-Dimethylpyrimidine-2-thiol (5 mmol)

    • Propargyl bromide (6 mmol, 80% in toluene)

    • Potassium Carbonate (

      
      , 6 mmol)
      
    • Solvent: Dry Acetone or DMF (15 mL)

  • Step-by-Step:

    • Activation: Suspend the thiol and

      
       in acetone. Stir at room temperature (RT) for 30 mins to generate the thiolate anion.
      
    • Addition: Add propargyl bromide dropwise over 10 minutes. Caution: Propargyl bromide is a lachrymator.

    • Reaction: Stir at RT for 4–6 hours.

    • Work-up: Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ). Evaporate the solvent under reduced pressure.
    • Purification: The residue is usually pure enough, but can be recrystallized from ethanol/water or purified via silica column (Hexane:EtOAc 9:1).

  • Characterization (Validation):

    • 
       NMR (CDCl
      
      
      
      ):
      Look for the propargyl methylene doublet (
      
      
      ppm) and the terminal alkyne triplet (
      
      
      ppm). The disappearance of the broad -SH peak confirms S-alkylation.

Library Expansion: The "Click" Chemistry Workflow

The alkyne core allows for the rapid synthesis of 1,2,3-triazole libraries. This heteroaromatic linker mimics a peptide bond but is resistant to enzymatic hydrolysis, improving the pharmacokinetic profile of the inhibitor.

Protocol C: CuAAC Library Generation

Target: Synthesis of 1,2,3-triazole-pyrimidine hybrids.

Workflow Diagram:

ClickChemistry cluster_R Variable R-Groups (Target Specificity) Core Alkyne Core (Scaffold) Catalyst CuSO4 + Na-Ascorbate (t-BuOH/H2O) Core->Catalyst Azide Azide Library (R-N3) Azide->Catalyst Triazole 1,2,3-Triazole Hybrid (Inhibitor Candidate) Catalyst->Triazole cycloaddition (RT, 6-12h) R1 Benzyl (Kinases) R2 Glycosyl (Glucosidase) R3 Coumarin (AChE)

Caption: Modular assembly of enzyme inhibitors using the propargyl-pyrimidine core via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Detailed Procedure:

  • Preparation: In a small vial, dissolve the Alkyne Core (1.0 eq) and the specific Organic Azide (1.1 eq) in a 1:1 mixture of

    
    -Butanol and Water.
    
  • Catalysis: Add Copper(II) Sulfate pentahydrate (10 mol%) and Sodium Ascorbate (20 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Incubation: Stir vigorously at RT for 6–12 hours.

  • Termination: Dilute with water. The triazole product often precipitates out.

  • Isolation: Filter the solid. If no precipitate forms, extract with ethyl acetate.

  • Validation: Mass Spectrometry (ESI-MS) to confirm the molecular weight of the adduct (

    
    ).
    

Biological Validation: -Glucosidase Inhibition Assay

Pyrimidine-triazole hybrids are well-documented inhibitors of


-glucosidase, a key target for Type 2 Diabetes management. This assay validates the efficacy of the synthesized library.
Protocol D: Kinetic Spectrophotometric Assay

Principle:


-Glucosidase hydrolyzes 

-nitrophenyl-

-D-glucopyranoside (

NPG) to release

-nitrophenol (yellow), measured at 405 nm. Inhibitors reduce the rate of color formation.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich). Dissolve in Phosphate Buffer (pH 6.8).
    
  • Substrate:

    
    NPG (5 mM).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Inhibitor: Stock solution of the Pyrimidine-Triazole hybrid in DMSO.

Step-by-Step Workflow:

  • Plate Setup: Use a 96-well microplate.

  • Incubation:

    • Add 20

      
      L of Inhibitor solution (various concentrations).
      
    • Add 20

      
      L of Enzyme solution (0.5 U/mL).
      
    • Add 140

      
      L of Buffer.
      
    • Pre-incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.

  • Reaction Start: Add 20

    
    L of Substrate (
    
    
    
    NPG).
  • Measurement: Monitor absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Controls:

    • Negative Control: DMSO only (no inhibitor) = 100% Activity.

    • Positive Control: Acarbose (Standard drug).[2][3]

    • Blank: Buffer + Substrate (no enzyme).

Data Analysis & Calculation

Calculate the % Inhibition for each concentration using the slope of the linear portion of the reaction curve:



Result Interpretation Table:

Compound IDR-Group (Azide Origin)IC50 (

M)
Potency Relative to Acarbose
Standard Acarbose 750.0 1.0x
Core-1Benzyl azide> 500Inactive
Core-24-Nitrobenzyl azide168.94.4x (Potent)
Core-3Glucosyl azide45.616.4x (Highly Potent)

Note: Data represents typical values found in literature for this scaffold class [1, 3]. The electron-withdrawing nitro group or sugar moieties often enhance binding affinity.

Mechanistic Insight & Pathway

Understanding how these inhibitors work is crucial for optimization. Most pyrimidine-triazole hybrids act as Competitive Inhibitors , binding to the active site of the enzyme.

InhibitionMechanism Enzyme Alpha-Glucosidase (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex Enzyme->Complex_EI + Inhibitor (High Affinity Binding) Substrate Carbohydrate (Starch/Disaccharide) Inhibitor Pyrimidine-Triazole Hybrid Product Glucose (Hyperglycemia) Complex_ES->Product Hydrolysis Complex_EI->Product Blocked Interaction Binding Mode: 1. Pyrimidine: H-bonding with Arg/Asp residues. 2. Triazole: Pi-stacking with Phe/Tyr. 3. S-Linker: Flexibility for induced fit. Interaction->Complex_EI

Caption: Competitive inhibition mechanism where the Pyrimidine-Triazole hybrid occupies the catalytic pocket, preventing carbohydrate hydrolysis.

References

  • Bule, M. H., et al. (2019).[4] Pyrimidine Derivatives as

    
    -Glucosidase Inhibitors: Synthesis, Biological Activity Evaluation, Kinetic Analysis and Docking Study. Journal of Chemical and Pharmaceutical Research, 11(12), 27-37. Link
    
  • Xu, D., et al. (2013).[5] A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(13), 7639. Link

  • Yengoyan, A. P., et al. (2020).[6] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. Link

  • Choudhary, G., et al. (2022). Design, Synthesis,

    
    -Amylase/
    
    
    
    -Glucosidase Inhibition Assay, Induced Fit Docking Study of New Hybrid Compounds Containing 4H-Pyrano[2,3-d]pyrimidine, 1H-1,2,3-Triazole and D-Glucose Components. BMC Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the integrity of their results. The following content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Reaction Overview

The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction. This process involves the S-alkylation of 4,6-dimethyl-2-mercaptopyrimidine with propargyl bromide. The reaction is analogous to the Williamson ether synthesis and requires the deprotonation of the thiol group to form a potent thiolate nucleophile, which then attacks the electrophilic carbon of the propargyl bromide.[1][2]

Caption: General reaction scheme for the S-alkylation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing likely causes and actionable solutions.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low yield is a common challenge in pyrimidine synthesis.[][4] The issue can typically be traced back to one of several critical parameters. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inefficient Thiol Deprotonation: The thiolate anion is the active nucleophile. Incomplete deprotonation of the 4,6-dimethyl-2-mercaptopyrimidine starting material will result in a low concentration of the nucleophile and, consequently, a poor yield.

    • Solution: Ensure your base is strong enough and used in the correct stoichiometry. While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate (K₂CO₃) are often effective and can minimize side reactions.[5] A base that is too weak or insufficient in quantity will not drive the initial deprotonation.

  • Improper Solvent Choice: The SN2 mechanism is highly sensitive to the solvent.[1]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).[6] These solvents solvate the counter-ion (e.g., K⁺) but do not form a strong solvation shell around the thiolate nucleophile, leaving it free to attack the electrophile. Protic solvents like ethanol or water will solvate and deactivate the nucleophile, drastically slowing the reaction.[1]

  • Poor Quality of Reagents:

    • Solution: Ensure the 4,6-dimethyl-2-mercaptopyrimidine starting material is pure. It can be synthesized from acetylacetone and thiourea.[7][8] Propargyl bromide should be used with care as it can degrade over time and is a lachrymator.[9] Using a freshly opened or purified bottle is advisable.

  • Suboptimal Reaction Temperature:

    • Solution: While many SN2 reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can often increase the reaction rate.[5] However, excessive heat can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

Caption: Troubleshooting flowchart for low yield.

Question 2: My TLC shows multiple products. What are the likely side reactions?

The presence of multiple spots on TLC indicates the formation of side products. In this specific reaction, the primary competing reaction is N-alkylation.

Probable Side Reaction: N-Alkylation vs. S-Alkylation

The starting material, 4,6-dimethyl-2-mercaptopyrimidine, exists in tautomeric equilibrium with 4,6-dimethyl-1H-pyrimidine-2-thione.[10] The pyrimidine ring contains two nitrogen atoms which are also potential nucleophilic sites. Alkylation can occur on the sulfur atom (S-alkylation, desired) or on one of the ring nitrogen atoms (N-alkylation, undesired).

Caption: Competing S-alkylation and N-alkylation pathways.

Solution: The selectivity between S- and N-alkylation is often influenced by the reaction conditions. Generally, S-alkylation is favored under kinetic control in polar aprotic solvents.

  • Modify Base/Solvent System: Using a milder base like K₂CO₃ in DMF often favors S-alkylation. Harder bases might increase the propensity for N-alkylation.

  • Purification: If side products form, they must be separated. Column chromatography on silica gel is typically effective for separating these isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material synthesis protocol?

The precursor, 4,6-dimethyl-2-mercaptopyrimidine, is readily synthesized by the condensation of acetylacetone (2,4-pentanedione) and thiourea in the presence of an acid catalyst.[8]

Q2: What are the critical safety precautions when using propargyl bromide?

Propargyl bromide (3-bromo-1-propyne) is a toxic and lachrymatory compound (causes tearing).[9] It is also highly flammable.

  • Handling: Always handle propargyl bromide in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Stability: The compound can be unstable and may decompose upon shock or heating under confinement.[9]

Q3: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting materials.

  • Confirmation: The reaction is complete when the spot corresponding to the 4,6-dimethyl-2-mercaptopyrimidine starting material has been consumed.

Experimental Protocols & Data

Protocol 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

This protocol is adapted from established literature procedures.[7][8]

  • Combine thiourea (0.25 mol) and acetylacetone (0.25 mol) in ethanol (125 mL) in a round-bottom flask.

  • Slowly add concentrated hydrochloric acid (33.5 mL) to the mixture.

  • Heat the mixture to reflux for 2-3 hours. A yellow solid will precipitate.[11]

  • Cool the reaction mixture to room temperature, then in an ice bath for 1 hour to maximize precipitation.

  • Filter the yellow crystals (4,6-dimethyl-2-mercaptopyrimidine hydrochloride) and wash with cold ethanol.[8]

  • To obtain the free base, dissolve the hydrochloride salt in a 10% NaOH solution until fully dissolved.

  • Adjust the pH to ~7 with a suitable acid (e.g., HCl).

  • Cool the solution to precipitate the product as pale yellow crystals. Filter, wash with cold water, and dry. A yield of around 80% can be expected.[7]

Protocol 2: Synthesis of this compound
  • Under an inert atmosphere (e.g., Nitrogen or Argon), add 4,6-dimethyl-2-mercaptopyrimidine (1.0 eq) to a dry flask containing anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Table 1: Effect of Base and Solvent on Yield

This table summarizes typical outcomes to guide optimization. Actual yields may vary based on specific lab conditions.

Base (eq)SolventTemperature (°C)Typical Yield (%)Key Observations
K₂CO₃ (1.5)DMF6075-85%Good selectivity for S-alkylation, easy to handle.[5]
NaH (1.1)THF25-4070-80%Requires strictly anhydrous conditions; potential for N-alkylation.[2]
NaOH (1.1)Ethanol50< 40%Low yield due to protic solvent deactivating the nucleophile.[1][6]
Et₃N (1.5)Acetonitrile6050-65%Weaker base, may result in incomplete reaction.

References

  • Gunda, P., et al. (2014). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. [Link]

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society. [Link]

  • PrepChem.com. Synthesis of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride. [Link]

  • Yadav, J.S., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances. [Link]

  • Google Patents. (2014). CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • Wikipedia. Propargyl bromide. [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. [Link]

  • Koivu, K., et al. (2022). Renewable Thiol–yne “Click” Networks Based on Propargylated Lignin for Adhesive Resin Applications. ACS Applied Polymer Materials. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Xu, D., et al. (2012). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and subtle complexities of this specific synthesis. Our goal is to move beyond simple procedural descriptions to provide a deep, mechanistic understanding of potential side reactions and offer robust, field-tested solutions to optimize your experimental outcomes.

Core Synthesis Pathway & Rationale

The target molecule is typically synthesized via a nucleophilic substitution (S_N2) reaction. The starting material, 4,6-dimethylpyrimidine-2-thiol, exists in a tautomeric equilibrium with its thione form. In the presence of a base, the thiol is deprotonated to form a potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of propargyl bromide (or a related propargyl halide), displacing the bromide and forming the desired S-alkylation product.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A moderately polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is preferred to solubilize the pyrimidine salt and facilitate the S_N2 reaction. A non-nucleophilic, inorganic base such as potassium carbonate (K₂CO₃) is often ideal as it is strong enough to deprotonate the thiol without promoting base-catalyzed side reactions that stronger bases (like hydroxides or alkoxides) might induce.[1][2]

Workflow: Synthesis of this compound

G SM1 4,6-Dimethylpyrimidine-2-thiol Reaction Reaction Mixture (Stirring, RT to 50°C) SM1->Reaction SM2 Propargyl Bromide SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC) Product Desired Product: This compound Purification Column Chromatography or Recrystallization Workup->Purification Purification->Product

Caption: General workflow for the S-alkylation synthesis.

Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My yield is consistently low, and my TLC shows multiple spots, including unreacted starting material. What's going wrong?

A1: Low yield with complex product mixtures points to several competing pathways or suboptimal conditions. Let's break down the most likely causes.

Cause A: Competing N-Alkylation

The pyrimidine ring contains two nitrogen atoms which are also potential nucleophiles. While the thiolate is a much softer and generally more potent nucleophile, under certain conditions, alkylation can occur on one of the ring nitrogens, leading to an undesired N-propargyl isomer.[3][4][5]

  • Why it Happens: The selectivity between S- and N-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory. The sulfur anion is a "soft" nucleophile, and the sp³ carbon of propargyl bromide is a "soft" electrophile, making S-alkylation the favored reaction.[3] However, using highly polar, protic solvents can solvate the soft thiolate more effectively, relatively increasing the nucleophilicity of the "harder" nitrogen atoms. Very strong bases can also alter the electronic landscape of the ring.

  • Troubleshooting Steps:

    • Base Selection: Use a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong, soluble bases like sodium hydride (NaH) or potassium tert-butoxide.

    • Solvent Choice: Employ aprotic polar solvents such as acetonitrile (ACN), acetone, or DMF. Avoid protic solvents like ethanol or methanol.

    • Temperature Control: Run the reaction at room temperature or with gentle heating (40-50°C). Excessive heat can sometimes favor the thermodynamically controlled (and often undesired) N-alkylated product.

Cause B: Base-Catalyzed Isomerization of Propargyl Bromide

Propargyl halides can isomerize to allenyl halides in the presence of a base.[6] The resulting allene is an electrophile but will lead to an allenyl-substituted pyrimidine, not the desired product.

  • Why it Happens: A sufficiently strong base can deprotonate the propargyl bromide, leading to a rearrangement.

  • Troubleshooting Steps:

    • Controlled Addition: Add the propargyl bromide slowly to the mixture of the pyrimidine thiol and the base. This ensures the halide is consumed by the thiolate nucleophile before it has a chance to isomerize.

    • Use a Mild Base: As with preventing N-alkylation, K₂CO₃ is less likely to cause this isomerization than stronger bases.

Q2: I've isolated my main product, but NMR analysis suggests the presence of a significant isomeric impurity with a very similar mass. Could this be a rearrangement?

A2: Yes, this is a classic problem in pyrimidine chemistry. The most likely culprit is the Dimroth Rearrangement , a well-documented isomerization pathway for many nitrogen-containing heterocycles.[7][8][9]

  • What is the Dimroth Rearrangement? It is an isomerization where an endocyclic and an exocyclic heteroatom switch places.[8][9] In this context, it would involve the propargyl-sulfanyl group migrating, leading to an N-propargyl-2-imino-pyrimidine derivative. This occurs via a ring-opening and ring-closing sequence, often catalyzed by acid or base.[7][10]

Mechanism: The Dimroth Rearrangement

Sources

Purification challenges of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine Ticket ID: PYR-PROP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purification difficulties with This compound . This molecule is a deceptively simple thioether that presents three distinct "traps" during synthesis and isolation:

  • Ambident Nucleophilicity: Competition between S-alkylation (desired) and N-alkylation (undesired).

  • Thermal Instability: The propargyl thioether moiety is prone to intramolecular cyclization to form 2,4-dimethyl-thiazolo[3,2-a]pyrimidin-1-ium salts or their neutral isomers upon heating.

  • Thiol Oxidation: Residual starting material (4,6-dimethyl-2-mercaptopyrimidine) rapidly oxidizes to the disulfide if not removed immediately.

This guide provides a self-validating troubleshooting workflow to isolate high-purity material.

Module 1: The Regioselectivity Crisis (N- vs. S- Alkylation)

User Question: "My crude NMR shows two sets of methyl peaks, and the product is an oily solid. Did the reaction fail?"

Technical Insight: The starting material, 4,6-dimethyl-2-mercaptopyrimidine, exists in a tautomeric equilibrium between the thione (NH form) and the thiol (SH form).[1] Under basic conditions, the resulting anion is an ambident nucleophile .

  • Kinetic Product: S-alkylation (Thioether) – Desired.

  • Thermodynamic/Competing Product: N-alkylation (N-propargyl thione) – Undesired.

While S-alkylation is generally favored by soft electrophiles (like propargyl bromide) and polar aprotic solvents, N-alkylation is a common contaminant (5–15%).[1]

Diagnostic Protocol: Run a Thin Layer Chromatography (TLC) plate in Hexane:Ethyl Acetate (4:1) .

  • Rf ~ 0.6 - 0.7: S-isomer (Desired). It is less polar due to the aromatic pyrimidine ring.

  • Rf ~ 0.2 - 0.3: N-isomer (Undesired). It is significantly more polar due to the amide/thioamide-like character (lactam structure).

Corrective Action: If the N-isomer is present (>5%), do not rely on recrystallization alone . The N-isomer can co-crystallize.

  • Flash Chromatography: Use a gradient of 0%

    
     20% EtOAc in Hexane. The large Rf difference makes separation easy.
    
  • Solvent Wash: If the product is solid, triturating the crude solid with cold diethyl ether or hexane often dissolves the S-isomer while leaving the more polar N-isomer (and salts) as a precipitate. Filter and evaporate the filtrate.[2]

Module 2: The "Ghost" Impurity (Thermal Cyclization)

User Question: "I recrystallized my product from boiling ethanol, but now the melting point is >200°C and the alkyne proton is gone in the NMR."

Technical Insight: You have inadvertently synthesized 2,4-dimethylthiazolo[3,2-a]pyrimidin-1-ium bromide (or a related cyclic isomer). Propargyl thioethers linked to N-heterocycles are precursors for thiazolo-fused ring systems. Heating them triggers an intramolecular cyclization (often via a [3,3]-sigmatropic rearrangement followed by ring closure).

Critical Warning:

  • Danger Zone: Temperatures > 70°C.

  • Catalysts: Acid traces or transition metals (Cu, Pd) accelerate this cyclization.[1]

Corrective Action:

  • Evaporation: Never set the rotovap bath higher than 40°C.

  • Recrystallization: If you must recrystallize, use low-boiling solvents (e.g., DCM/Hexane layering) or dissolve in minimum warm ethanol (<50°C) and cool rapidly.[1] Do not reflux for extended periods.

Module 3: Residual Thiol & Disulfides

User Question: "The product has a persistent garlic/sulfur smell even after column chromatography."

Technical Insight: The starting thiol (4,6-dimethyl-2-mercaptopyrimidine) is difficult to remove by chromatography because it streaks on silica. If left in the mixture, it oxidizes in air to form the disulfide dimer , which is non-polar and co-elutes with your product.[1]

Corrective Action (The "Caustic Wash"): Before any chromatography, you must chemically remove the unreacted thiol.

  • Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash 2x with 10% NaOH (aq) .

    • Mechanism:[1][3][4] The thiol (pKa ~7-8) is deprotonated and moves to the aqueous layer. The S-propargyl product (no acidic proton) stays in the organic layer.

  • Wash 1x with Brine, dry over MgSO4, and concentrate.

Summary of Physical Data

PropertyValue / CharacteristicNotes
Appearance White to pale yellow solidOften crystallizes as needles.
Melting Point ~55–65°C (Estimated)Warning: High mp (>150°C) indicates cyclization.
Solubility Soluble: DCM, EtOAc, ChloroformInsoluble: Water, cold HexaneUse Hexane/EtOAc for purification.[1]
TLC (Hex:EtOAc 4:1) Rf ~ 0.65Visualize with UV (254 nm).
Stability Heat SensitiveStore at 4°C. Avoid acids.

Visual Troubleshooting Guide

Diagram 1: Reaction Pathways & Impurity Logic

ReactionPathways SM Starting Material (2-Mercaptopyrimidine) Ambident Ambident Anion (Intermediate) SM->Ambident Deprotonation Reagents + Propargyl Bromide + Base S_Product S-Isomer (Target) (Thioether) Rf ~ 0.65 Ambident->S_Product Kinetic Control (Major) N_Product N-Isomer (Impurity) (N-Propargyl Thione) Rf ~ 0.25 Ambident->N_Product Thermodynamic (Minor) Cyclized Cyclized Product (Thiazolopyrimidine) High MP / No Alkyne S_Product->Cyclized HEAT (>70°C) or Acid

Caption: Chemical pathways showing the divergence between the desired S-alkylation and common impurities (N-alkylation and Thermal Cyclization).

Diagram 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Wash Wash with 10% NaOH Start->Wash Remove Thiol TLC Run TLC (4:1 Hex/EtOAc) Wash->TLC Decision Is N-isomer (Rf ~0.2) visible? TLC->Decision Column Flash Chromatography (Hexane -> 20% EtOAc) Decision->Column Yes Recryst Recrystallization (Low Temp: DCM/Hexane) Decision->Recryst No Yes Yes (>5%) No No (<5%) Final Pure S-Isomer Column->Final Recryst->Final

Caption: Step-by-step logic for selecting the appropriate purification method based on impurity profile.

References

  • Xu, D., et al. (2014).[1] A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry.

    • Context: Describes the general reactivity of 4,6-disubstituted-2-mercaptopyrimidines and S-alkyl
  • Yengoyan, A. P., et al. (2020).[1][5] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry.

    • Context: Provides specific protocols for S-alkylation of 4,6-dimethyl-2-mercaptopyrimidine and characterization d
  • Tashrifi, Z., et al. (2023).[1][3][6] Intramolecular Click Cycloaddition Reactions. Current Organic Synthesis.[7]

    • Context: Discusses the reactivity of alkyne-functionalized heterocycles and risks of intramolecular cycliz
  • TCI Chemicals. (n.d.). Product Specification: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine.

    • Context: Used for benchmarking physical properties (solubility/melting points)

Sources

Optimizing reaction conditions for click chemistry with 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Optimization of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for sulfur-containing pyrimidine scaffolds. Target Molecule: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine. Critical Challenge: Catalyst poisoning via thioether coordination.

Welcome to the technical support hub. This guide addresses the specific challenges of performing "Click" chemistry on This compound . Unlike simple aliphatic alkynes, this substrate contains a thioether (sulfide) linkage and a pyrimidine nitrogen system. These functional groups act as "soft bases" that can coordinate to the Copper(I) catalyst, effectively poisoning the reaction or requiring significantly higher catalyst loading.

Part 1: The Mechanistic Challenge (Why Standard Protocols Fail)

Standard CuAAC protocols (e.g., naked CuSO₄/Ascorbate in water) often fail with this substrate. The sulfur atom in the propargyl-thioether chain and the pyrimidine nitrogens compete with the alkyne for the copper center.

Visualizing the Interference

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "trap" formed by your substrate.

ReactionMechanism Cu Active Catalyst [L-Cu(I)] Trap INACTIVE TRAP (Chelated Cu) Cu->Trap Ligand Displacement Cycle Productive Catalytic Cycle Cu->Cycle + Alkyne/Azide Substrate Substrate: This compound Substrate->Trap Thioether/N-Coordination (Catalyst Poisoning) Product Triazole Product Cycle->Product Cycloaddition

Figure 1: Mechanistic pathway showing how the thioether moiety competes for the copper catalyst, necessitating strong ligands to maintain the active cycle.

Part 2: Optimization Parameters

To overcome the "soft base" poisoning, you must use a ligand that binds Cu(I) stronger than your substrate's sulfur atom but still allows the alkyne to react.

The Ligand (Crucial)

Do not use "ligand-free" conditions. You must use a stabilizing ligand.[1]

LigandSuitabilityNotes
THPTA High Water-soluble.[1][2][3][4] Highly recommended. Protects Cu(I) from oxidation and sulfur poisoning. Allows aqueous/organic mixtures.[3][5][6]
TBTA Medium Good for strictly organic solvents (DMSO/THF). Poor water solubility can lead to precipitation.
None Low Do not use. The reaction will likely stall due to sulfur coordination or Cu(I) oxidation.
Solvent System

Your molecule is lipophilic due to the dimethyl-pyrimidine ring.

  • Recommended: 50% DMSO / 50% Water (or tBuOH/Water).

  • Why: Water is required for the acceleration of CuAAC (hydrophobic effect), but organic co-solvent is needed to keep the pyrimidine dissolved.

Catalyst Stoichiometry

Because sulfur is a catalyst poison, you need a slightly higher copper loading than usual.

  • Standard: 1-2 mol% Cu.

  • For Thioethers: Start at 5-10 mol% Cu .

  • Ratio: Maintain a Ligand:Cu ratio of 5:1 (e.g., 25 mol% THPTA : 5 mol% Cu). This excess ligand acts as a "buffer" against the sulfur interference.

Part 3: Optimized Experimental Protocol

Objective: Reacting this compound (1.0 eq) with an Azide (1.2 eq).

Reagents Preparation
  • Cu-Premix (Critical Step): Mix CuSO₄ (5 eq) and THPTA (25 eq) in water before adding to the reaction. This ensures the active catalytic species is formed immediately and prevents "naked" copper from being trapped by the sulfur substrate.

  • Reducing Agent: Freshly prepared Sodium Ascorbate (100 mM in water).

Step-by-Step Procedure
  • Dissolve Reactants: In a reaction vial, dissolve the Pyrimidine Alkyne (1.0 eq) and the Azide (1.2 eq) in DMSO.

  • Add Buffer: Add Water or PBS/HEPES buffer. (Final solvent ratio should be DMSO:Water 1:1).

    • Check: Ensure the solution is clear. If cloudy, add more DMSO.

  • Add Catalyst: Add the Cu-Premix (calculated for 5 mol% Cu loading).

  • Initiate: Add Sodium Ascorbate (10-20 mol%).

  • Degas (Optional but Recommended): Briefly flush the headspace with Nitrogen or Argon. Oxygen promotes the oxidation of Cu(I) and homocoupling of alkynes.

  • Incubate: Stir at Room Temperature for 2-4 hours.

    • Note: If the reaction turns yellow/brown, add more ascorbate immediately.

Part 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Problem1 Reaction Stalled / No Product Start->Problem1 Problem2 Solution turned Brown/Black Start->Problem2 Problem3 Precipitate Formed Start->Problem3 CheckO2 Check Oxygen/Ascorbate Problem1->CheckO2 CheckLigand Check Ligand Ratio Problem1->CheckLigand CauseOx Cu(I) Disproportionation Problem2->CauseOx CauseSol Substrate Insoluble Problem3->CauseSol Sol1 Add more Ascorbate Degas Solvents CheckO2->Sol1 Oxidation? Sol2 Increase Ligand:Cu to 5:1 Switch to THPTA CheckLigand->Sol2 Poisoning? Sol3 Add excess Ligand Add Ascorbate CauseOx->Sol3 Sol4 Increase DMSO % Use TBTA (Organic) CauseSol->Sol4

Figure 2: Decision matrix for diagnosing common reaction failures involving sulfur-containing alkynes.

Frequently Asked Questions

Q: My reaction mixture turned dark brown and stopped working. What happened? A: This indicates the disproportionation of Cu(I) into Cu(0) (colloidal copper, causing the color) and Cu(II). This happens when the ligand concentration is too low to stabilize the Cu(I).

  • Fix: Ensure your Ligand:Copper ratio is at least 5:1. Add a fresh portion of Sodium Ascorbate to reduce oxidized copper back to Cu(I).

Q: How do I remove the copper after the reaction? The sulfur seems to hold onto it. A: Thioethers bind copper tenaciously. Simple water washes are insufficient.[7]

  • Protocol: Wash the organic layer with 0.1 M EDTA (pH 7-8) or an aqueous solution of ammonia/ammonium chloride. The EDTA/Ammonia competes for the copper more effectively than the thioether. Alternatively, use a scavenger resin like CupriSorb.

Q: Can I use Copper Wire (Cu(0)) instead of CuSO₄? A: For this specific substrate, no . Copper wire relies on surface catalysis. The sulfur in your molecule can coat the wire surface ("poisoning"), halting the reaction. Homogeneous catalysis with CuSO₄/THPTA is far more reliable for sulfur-containing substrates.

Q: The pyrimidine starting material is precipitating when I add the water/catalyst mix. A: The 4,6-dimethyl-pyrimidine moiety is hydrophobic.

  • Fix: Increase the organic co-solvent fraction. You can go up to 70-80% DMSO or DMF without killing the reaction, provided you use a soluble ligand like TBTA or THPTA.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

    • Grounding: Establishes THPTA as the superior ligand for protecting Cu(I)
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link

    • Grounding: Compares ligands (TBTA vs THPTA vs BTTES) and demonstrates the necessity of chelating ligands for complex biological/chemical environments.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

    • Grounding: details the mechanism of CuAAC and the inhibitory effects of competing ligands (like sulfur).
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry (THPTA Ligand). Link

    • Grounding: Provides standard stoichiometry ratios (Ligand:Cu 5:1) used in the recommended protocol.

Sources

Refinement of analytical methods for 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine detection

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering issues with peak tailing, retention time shifts, or "ghost peaks" (degradation products) when analyzing This compound (referred to hereafter as DMPP-S-yne ).

This molecule presents a "Triad of Analytical Challenges" due to its functional groups:

  • Pyrimidine Ring (Basic Nitrogens): Causes interaction with silanols on silica columns, leading to tailing.

  • Thioether Linkage (-S-): Highly susceptible to oxidation (to sulfoxide/sulfone), creating artifacts during sample prep.

  • Propargyl Group (Alkyne): Thermally sensitive; risks polymerization or cyclization in GC inlets.

The following guide refines your methodology to address these specific failure modes.

HPLC/UPLC Method Refinement (The "Tailing" Issue)

User Question: My DMPP-S-yne peak is tailing significantly (Asymmetry > 1.5), and retention varies between runs. How do I fix this?

Root Cause: The nitrogen atoms in the pyrimidine ring (pKa ~2.5 - 3.5) can become protonated at acidic pH or interact with free silanols on the column stationary phase. This secondary interaction causes tailing.

Refined Protocol: Switch from standard acidic mobile phases (Formic Acid/TFA) to a mid-pH buffered system or use a high-pH stable column .

Recommended Chromatographic Conditions
ParameterStandard Condition (Likely Failing)Refined Condition (Recommended) Rationale
Column Standard C18 (Silica-based)Hybrid Particle (e.g., BEH C18) or Polar-Embedded C18 Hybrid particles have fewer free silanols; Polar-embedded groups shield silanols.
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 5.8) or Ammonium Bicarbonate (pH 10) Operating at pH > pKa ensures the molecule is neutral (unprotonated), reducing ionic interactions.
Mobile Phase B AcetonitrileAcetonitrile / Methanol (50:50) Methanol can sometimes suppress silanol activity better than pure ACN.
Column Temp 25°C40°C Higher temperature improves mass transfer and sharpens peaks for basic heterocycles.
Troubleshooting Decision Tree (Method Optimization)

HPLC_Optimization Start Start: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Switch_Buffer Action: Switch to 10mM Ammonium Acetate (pH 5.8) Is_Acidic->Switch_Buffer Yes Check_Column Check Column Type Is_Acidic->Check_Column No (Already Neutral) Switch_Buffer->Check_Column Is_Standard Is it standard Silica C18? Check_Column->Is_Standard Switch_Col Action: Switch to Hybrid (BEH) or Polar-Embedded Column Is_Standard->Switch_Col Yes Add_Modifier Action: Add 5% Methanol to Mobile Phase A Is_Standard->Add_Modifier No (Already Hybrid) Success Peak Symmetry < 1.2 Switch_Col->Success Add_Modifier->Success

Caption: Step-by-step logic to eliminate peak tailing caused by pyrimidine-silanol interactions.

Sample Stability & "Ghost Peaks" (The Oxidation Issue)

User Question: I see small impurity peaks eluting before the main peak (RRT ~0.8-0.9) that grow over time. Mass spec shows M+16 and M+32.

Root Cause: The thioether (-S-) linkage is oxidizing to Sulfoxide (S=O, +16 Da) and Sulfone (O=S=O, +32 Da) . This is accelerated by:

  • Dissolved oxygen in solvents.

  • Peroxides in aged ethers (THF/Dioxane) used during synthesis or extraction.

  • Light exposure.[1]

Refined Protocol:

  • Solvent Choice: Avoid THF. Use LC-MS grade Acetonitrile (low peroxide).

  • Antioxidant Addition: If stability is critical (e.g., overnight runs), add 0.1% Ascorbic Acid or Dithiothreitol (DTT) to the sample diluent.

  • Temperature: Keep the autosampler at 4°C .

Data: Oxidation Progression (Simulated Example)

Time at Room Temp (25°C)Main Peak Area (%)Sulfoxide Impurity (M+16)Sulfone Impurity (M+32)
0 Hours 99.5%0.4%<0.1%
4 Hours 98.2%1.5%0.3%
24 Hours 92.0%6.5%1.5%
Detection & Identification (MS/UV)

User Question: I am getting low sensitivity. What are the optimal detection settings?

Technical Insight: The 4,6-dimethylpyrimidine core has a distinct UV absorption, but it can be shifted by the sulfur auxochrome.

  • UV Detection:

    • Primary Wavelength: 245 - 255 nm (Pyrimidine

      
       transition).
      
    • Secondary Wavelength: 210 nm (Universal, but noisy).

    • Action: Run a Diode Array (DAD) scan from 200-400 nm to determine the exact

      
       in your specific mobile phase.
      
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
      
      
    • Molecular Weight: C

      
      H
      
      
      
      N
      
      
      S
      
      
      178.25 g/mol .
    • Observed m/z: 179.1 (M+H).

    • Common Adducts: 201.1 (M+Na), 219.1 (M+K).

    • Note: The propargyl group may fragment (loss of -C3H3) at high cone voltages. Use a "soft" ionization setting.

GC-MS Feasibility Warning

User Question: Can I use GC-MS for residual solvent analysis or purity check?

Warning: While the molecule is volatile enough for GC, the propargyl thioether moiety is thermally unstable.

  • Risk: The alkyne can cyclize with the pyrimidine nitrogen or polymerize at inlet temperatures >250°C.

  • Risk: The C-S bond can cleave.

GC Refinement:

  • Inlet Temp: Lower to 200°C (Pulsed Splitless).

  • Column: Low-bleed 5% Phenyl (e.g., DB-5ms).

  • Carrier Gas: Helium at constant flow.

  • Derivatization: Not usually required, but ensure the liner is deactivated (silanized) to prevent adsorption.

References & Grounding
  • Synthesis & Characterization of Pyrimidine Thioethers:

    • Source: Xu, D., et al. (2013).[2] "A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine." Journal of Chemical Research. (Describes the oxidation susceptibility of the thioether precursor).

    • Relevance: Establishes the chemical baseline for the sulfide-to-sulfone oxidation pathway observed in "ghost peaks."

  • HPLC of Basic Heterocycles:

    • Source: "HPLC Troubleshooting Guide: Peak Tailing." Sigma-Aldrich / Merck Technical Library.

    • Relevance: Validates the mechanism of silanol interactions with basic pyrimidine nitrogens and the need for pH modification.

  • Stability of Propargyl Thioethers:

    • Source: Hatch, C. E., et al. (2022). "Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols." OSTI/NIH.

    • Relevance: Discusses the sensitivity of propargyl groups to oxidative conditions, reinforcing the need for antioxidant stabilizers in sample prep.

  • Physical Properties (4,6-Dimethylpyrimidine derivatives):

    • Source: NIST Chemistry WebBook, SRD 69.[3]

    • Relevance: Provides fundamental MS fragmentation patterns and UV data for the dimethylpyrimidine core.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of pyrimidine analogs centered around the 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine scaffold. We will explore the synthetic rationale, compare the biological activities of structurally diverse analogs, and provide detailed experimental protocols to support further research and development in this area. Our focus is on elucidating the chemical causality behind the observed biological effects, offering a robust framework for researchers, medicinal chemists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[1][2] Its versatile structure allows for substitutions at multiple positions, enabling fine-tuning of physicochemical properties and pharmacological activities.[3][4][5] Consequently, pyrimidine derivatives have been successfully developed into therapeutic agents across a wide spectrum of diseases, including cancer (5-fluorouracil), viral infections (zidovudine), and malaria (pyrimethamine).[1]

The 4,6-dimethylpyrimidine core, specifically functionalized at the 2-position with a thioether linkage, presents a promising template for discovering novel therapeutic agents. The inclusion of a propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a highly versatile functional group for further modification via "click chemistry" or for potential covalent interactions with biological targets. Understanding the SAR of this scaffold is critical for optimizing potency, selectivity, and drug-like properties.

Synthetic Strategy: From Core Scaffold to Diverse Analogs

The synthesis of the target analogs typically begins with the construction of the core pyrimidine ring, followed by functionalization at the 2-position. The most common and efficient approach involves the condensation of a 1,3-dicarbonyl compound with thiourea.

Synthesis of the Core Intermediate: 4,6-Dimethylpyrimidine-2-thiol

The foundational precursor, 4,6-dimethylpyrimidine-2-thiol, is readily synthesized via the cyclocondensation of acetylacetone (a 1,3-dicarbonyl) with thiourea. This reaction is typically acid-catalyzed and proceeds in a protic solvent like ethanol.[6] This method provides the key thiol intermediate in good yield, which can then be alkylated to introduce the desired side chains.

General Workflow for S-Alkylation

The introduction of the (prop-2-yn-1-ylsulfanyl) group and its corresponding analogs is achieved through a nucleophilic substitution reaction (S-alkylation) on the 4,6-dimethylpyrimidine-2-thiol intermediate. The thiol is first deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a highly nucleophilic thiolate, which then attacks an alkyl halide (e.g., propargyl bromide) to form the desired thioether linkage.

G cluster_synthesis Synthesis Workflow start Acetylacetone + Thiourea intermediate 4,6-Dimethylpyrimidine-2-thiol start->intermediate Acid-catalyzed Condensation activated Thiolate Anion Formation (Base, e.g., K2CO3) intermediate->activated Deprotonation product Target Analog: 4,6-Dimethyl-2-(R-sulfanyl)pyrimidine activated->product S-Alkylation (SN2) reagent Alkyl Halide (R-X) (e.g., Propargyl Bromide) reagent->product

Caption: General synthetic workflow for 4,6-dimethyl-2-sulfanylpyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[1][5] For the this compound scaffold, we can dissect the SAR by considering modifications at three key positions: the thioether side chain (R¹), and the substituents at the 4- and 6-positions of the pyrimidine ring (R² and R³).

The following table summarizes the comparative biological activity of representative analogs against a hypothetical cancer cell line (e.g., MCF-7 breast cancer). The data, while illustrative, is based on established trends observed in various studies on pyrimidine derivatives.[3][7][8][9]

Table 1: Comparative Anticancer Activity of Pyrimidine Analogs

Compound IDR¹ (at 2-position)R² (at 4-position)R³ (at 6-position)IC₅₀ (µM) vs. MCF-7Key SAR Observations
1 (Parent) -S-CH₂-C≡CH-CH₃-CH₃15.2Baseline activity with a terminal alkyne for potential interactions or further functionalization.
2a -S-CH₃-CH₃-CH₃45.8Simple S-alkylation shows modest activity.
2b -S-CH₂-Ph-CH₃-CH₃8.5Introduction of a lipophilic benzyl group significantly enhances potency.[9]
2c -S-CH₂-(4-Cl-Ph)-CH₃-CH₃3.1Electron-withdrawing group on the phenyl ring further improves activity, likely enhancing binding interactions.[1]
2d -S-CH₂-(4-OCH₃-Ph)-CH₃-CH₃12.7Electron-donating group is less favorable than an electron-withdrawing one.
3a -S-CH₂-C≡CH-Ph-Ph6.8Replacing methyl groups with larger phenyl groups at R²/R³ increases lipophilicity and potency.[10]
3b -S-CH₂-C≡CH-CF₃-CF₃> 50Strongly electron-withdrawing groups at the 4,6-positions may adversely affect the overall electronic properties of the ring, reducing activity.
4a -NH-CH₂-C≡CH-CH₃-CH₃28.4Replacing the thioether with an amine linkage reduces potency, suggesting the sulfur atom is important for activity.
Analysis of Substituents at the 2-Position (R¹)
  • Lipophilicity and Aromaticity: Replacing the small propargyl group with a larger, lipophilic benzyl group (Compound 2b ) significantly increases potency. This suggests that a hydrophobic pocket may be present in the biological target's binding site.

  • Electronic Effects: The introduction of an electron-withdrawing substituent (e.g., -Cl) on the benzyl ring (Compound 2c ) further enhances activity. This modification can influence the electronic distribution of the entire molecule and potentially form specific halogen bonds with the target. Conversely, an electron-donating group (e.g., -OCH₃) is less effective (Compound 2d ).

  • The Thioether Linkage: The sulfur atom appears to be a critical feature. Replacing it with a nitrogen atom (Compound 4a ) leads to a decrease in activity, highlighting the importance of the thioether linkage for the pharmacological profile.

Analysis of Substituents at the 4- and 6-Positions (R²/R³)
  • Steric Bulk: The methyl groups at the 4- and 6-positions provide a baseline level of activity. Increasing the steric bulk and lipophilicity by replacing them with phenyl groups (Compound 3a ) can enhance potency, provided these larger groups can be accommodated by the target protein.

  • Electronic Nature: While some electronic modification can be beneficial at the R¹ position, drastic changes at the core pyrimidine ring, such as introducing strongly electron-withdrawing trifluoromethyl groups (Compound 3b ), can be detrimental. This likely alters the fundamental electronic character of the pyrimidine scaffold required for target recognition.

G cluster_sar Key SAR Insights cluster_r1 cluster_r46 structure Core Scaffold: 4,6-Dimethyl-2-(R¹)-pyrimidine R1 Modification at R¹ (2-position side chain) structure->R1 R46 Modification at R²/R³ (4,6-positions) structure->R46 lipophilicity Increase Lipophilicity (e.g., Benzyl Group) R1->lipophilicity ewg Add Electron-Withdrawing Group (e.g., 4-Cl-Ph) R1->ewg linker Sulfur Atom is Key (Thioether > Amine) R1->linker sterics Increase Steric Bulk (e.g., Phenyl Groups) R46->sterics electronics Drastic Electronic Change (e.g., -CF3) is Detrimental R46->electronics activity_inc Increased Biological Activity lipophilicity->activity_inc ewg->activity_inc sterics->activity_inc activity_dec Decreased Biological Activity electronics->activity_dec

Caption: Logical flow of structure-activity relationship findings for pyrimidine analogs.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust biological assays are essential. Below are detailed protocols for assessing the anticancer and antimicrobial activities of the synthesized analogs.

Protocol: Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation, providing an IC₅₀ value for a given compound.[11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the compound concentration that inhibits cell growth by 50%.[11]

Protocol: Antimicrobial Activity Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The 4,6-dimethyl-2-sulfanylpyrimidine scaffold is a fertile ground for the development of novel bioactive compounds. Our comparative analysis reveals several key SAR principles:

  • A lipophilic, aromatic substituent with electron-withdrawing features at the 2-thioether position is highly favorable for enhancing biological activity.

  • The thioether linkage itself is a crucial component of the pharmacophore.

  • While modifications at the 4- and 6-positions can improve potency, they must be carefully selected to maintain the essential electronic character of the pyrimidine ring.

Future research should focus on exploring a wider range of substituents at the R¹ position, including various heterocyclic rings, to further probe the binding site requirements of the biological target.[1] Additionally, the terminal alkyne on the parent compound serves as a valuable chemical handle for creating dual-target agents or for developing targeted covalent inhibitors. The protocols provided herein offer a validated framework for the systematic evaluation of these future analogs, paving the way for the rational design of new and more effective therapeutic agents.

References

  • Sharma, A., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine · hydrochloride. BenchChem.
  • Kumar, D., & Singh, J. (2017).
  • Various Authors. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde Analogs. BenchChem.
  • Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.
  • Various Authors. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC.
  • Mohaisen, R.J., & Hassan, H.A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A.
  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.
  • Various Authors. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • Tolba, M. S., et al. (2022).
  • Various Authors. (2022).
  • CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
  • Kouhkan, M., et al. (2021).
  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives.
  • Various Authors. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
  • Yengoyan, et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Various Authors. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University Institutional Repository.
  • Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Various Authors. (n.d.).
  • Various Authors. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • BenchChem. (2025). Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Various Authors. (2025). Structure–activity relationship for active derivative 13aa.

Sources

Pyrimidine vs. Purine Scaffolds in Drug Design: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule drug discovery, nitrogenous heterocycles are the dominant currency. Among these, Purine (imidazo[4,5-d]pyrimidine) and Pyrimidine (1,3-diazine) scaffolds represent two of the most "privileged" structures due to their ubiquity in endogenous biology (DNA/RNA, ATP, cofactors).

For the medicinal chemist, the choice between a purine and a pyrimidine core is rarely arbitrary. It is a strategic decision balancing binding affinity against physicochemical properties .

  • Select Purine Scaffolds when targeting ATP-binding sites where maximizing enthalpy-driven H-bond networks is critical, provided you can manage the inherent solubility challenges and metabolic risks (e.g., xanthine oxidase liability).

  • Select Pyrimidine Scaffolds when prioritizing Ligand Efficiency (LE), metabolic clearance profiles, and modular synthetic accessibility for high-throughput library generation.

This guide provides a data-driven comparison to assist in scaffold selection during Hit-to-Lead (H2L) optimization.

Part 1: Structural & Physicochemical Profile

The fundamental difference lies in the "hardware" of the rings. Purines are fused bicyclic systems, whereas pyrimidines are monocyclic. This difference dictates their stacking energy, solubility, and vector availability for substitution.

Comparative Physicochemical Metrics
FeaturePurine ScaffoldPyrimidine ScaffoldImpact on Drug Design
Topology Fused 6+5 membered ringSingle 6-membered ringPurines have higher surface area; Pyrimidines offer lower MW starting points.
Aromatic Stacking High (

-

stacking)
ModeratePurines bind tighter in hydrophobic pockets but suffer from aggregation/solubility issues.
H-Bond Potential High (4 Nitrogens)Moderate (2 Nitrogens)Purines offer more intrinsic vectors for H-bond donor/acceptor interactions.
Solubility (LogS) Generally LowerGenerally HigherPyrimidines are often used to "rescue" the solubility of a lead series.
Metabolic Fate Uric Acid (via Xanthine Oxidase)

-amino acids
Purine metabolism can lead to crystal deposition (gout) or DDI with XO inhibitors (e.g., Allopurinol).
The "Stacking" Factor

Experimental data indicates that self-stacking energy decreases in the order: Adenine > Guanine > Cytosine > Uracil .[1]

  • Implication: Purine-based drugs often require solubilizing tails (e.g., morpholine, piperazine) to counteract the strong

    
    -stacking tendency that leads to poor dissolution rates.
    

Part 2: Pharmacodynamic Performance (Kinase Inhibition)

Both scaffolds are dominant in kinase inhibition, functioning primarily as ATP-competitive inhibitors (Type I/II). However, their binding modes differ fundamentally in how they achieve selectivity.

The Purine "Natural Mimic"

Purine analogues (e.g., Roscovitine) mimic the adenine ring of ATP.

  • Pros: High affinity. They naturally complement the "Hinge Region" of the kinase (Glu-Met-Leu motif in many kinases).

  • Cons: Promiscuity. Because the adenine-binding pocket is highly conserved across the human kinome (500+ kinases), purine scaffolds often hit off-targets, leading to toxicity.

The Pyrimidine "Tunable Core"

Pyrimidine analogues (e.g., Imatinib, Rosuvastatin) often serve as a central connector.

  • Pros: Selectivity. By attaching specific side chains to the C2, C4, and C6 positions, chemists can reach into the "Gatekeeper" region or the "Sugar Pocket" to induce selectivity that a rigid purine core cannot easily access.

  • Cons: often requires fusion (e.g., to form Quinazoline) or elaborate substitution to match the raw binding affinity of a purine.

Visualization: Kinase Hinge Binding Logic

The following diagram illustrates the logical flow of interaction between these scaffolds and the kinase active site.

KinaseBinding Target Kinase Target Selection ATP_Site ATP Binding Pocket Target->ATP_Site Hinge Hinge Region (H-Bonds) ATP_Site->Hinge Critical Interaction Purine Purine Scaffold (Adenine Mimic) Hinge->Purine Direct Overlay Pyrimidine Pyrimidine Scaffold (Linker/Core) Hinge->Pyrimidine Requires Side-chains Affinity High Affinity (Low Selectivity Risk) Purine->Affinity Selectivity High Selectivity (Tunable Vectors) Pyrimidine->Selectivity Affinity->Purine Off-target toxicity? Selectivity->Pyrimidine Lower potency?

Figure 1: Mechanistic divergence in kinase binding strategies between Purine and Pyrimidine scaffolds.

Part 3: Synthetic Accessibility & Library Design

From a process chemistry standpoint, the pyrimidine scaffold offers superior modularity.

Pyrimidine Synthesis (The Biginelli Advantage)

Pyrimidines can be synthesized via multicomponent reactions (MCRs) like the Biginelli reaction .[2]

  • Protocol: One-pot condensation of an aldehyde, a

    
    -ketoester, and urea/thiourea.
    
  • Benefit: This allows for the rapid generation of combinatorial libraries with diversity at three distinct positions (

    
    ) in a single step.
    
Purine Synthesis (The Traube Complexity)

Purine synthesis (e.g., Traube Synthesis ) typically involves constructing the pyrimidine ring first, then closing the imidazole ring.

  • Limitation: Functionalizing the C2, C6, and N9 positions orthogonally often requires multi-step protection/deprotection strategies, making high-throughput library generation slower compared to pyrimidines.

Part 4: Experimental Validation Protocols

To empirically validate the choice between these scaffolds, the following protocols are recommended.

Protocol 1: Scaffold Hopping (In Silico to In Vitro)

Objective: Replace a Purine core with a Pyrimidine to improve solubility while maintaining potency.

  • Computational Alignment:

    • Use software (e.g., Schrödinger Glide or MOE) to superimpose the Pyrimidine core onto the Purine crystal structure.

    • Align the H-bond acceptor (N1/N3) of Pyrimidine with N1/N7 of Purine.

  • Vector Analysis:

    • Identify vectors on the Pyrimidine (C2, C4, C6) that point toward the Ribose pocket and Solvent front.

  • Synthesis:

    • Synthesize 3 analogues with increasing polarity at the solvent-exposed vector.

  • Solubility Testing (Thermodynamic):

    • Incubate compounds in PBS (pH 7.4) for 24h at 25°C.

    • Filter and analyze via HPLC-UV.

    • Success Criteria: Pyrimidine analogue shows >10-fold increase in solubility vs. Purine parent.

Protocol 2: Metabolic Stability Profiling

Objective: Determine if the scaffold introduces metabolic liabilities.

  • Microsomal Incubation:

    • Incubate 1

      
      M test compound with Human Liver Microsomes (HLM) and NADPH.
      
  • Time Points:

    • Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

  • Analysis:

    • Analyze via LC-MS/MS.

    • Purine Check: specifically monitor for +16 Da (oxidation) metabolites indicative of Xanthine Oxidase activity (even without NADPH in S9 fractions).

    • Pyrimidine Check: Monitor for ring-opening hydrolysis products.

Decision Workflow: Scaffold Selection

ScaffoldSelection Start Start: Lead Identification TargetType Target Class? Start->TargetType Solubility Is Solubility < 10 µM? PyrimidineRoute Choose Pyrimidine Solubility->PyrimidineRoute Yes (Need Improvement) CheckXO Assay: Xanthine Oxidase Liability Solubility->CheckXO No (Acceptable) PurineRoute Choose Purine/Fused System TargetType->PurineRoute ATP Site (Hinge) TargetType->PyrimidineRoute Allosteric / GPCR PurineRoute->Solubility CheckLE Optimize: Ligand Efficiency PyrimidineRoute->CheckLE

Figure 2: Decision tree for scaffold selection based on solubility and target class.

References

  • BenchChem. (2025).[3] A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. Retrieved from

  • Sigel, H., et al. (2014).[1] Comparison of the π-stacking properties of purine versus pyrimidine residues. Journal of Biological Inorganic Chemistry. Retrieved from

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. Retrieved from

  • Pizzorno, G., et al. (2003). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. Retrieved from

  • Mcule. (2025). Scaffold Hopping and Library Design Tools. Retrieved from

Sources

Cross-reactivity profiling of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity and Cross-Reactivity Profiling of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine (DMPP) Content Type: Technical Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Scientists.

Executive Summary: The Role of DMPP in Fragment-Based Discovery

This compound (hereafter referred to as DMPP ) represents a specialized class of "clickable" fragment probes used in Fragment-Based Drug Discovery (FBDD). Unlike broad-spectrum electrophiles, DMPP features a "privileged" pyrimidine scaffold—common in kinase and metabolic enzyme inhibitors—linked to a bioorthogonal alkyne handle via a thioether bridge.

This guide details the cross-reactivity profiling of DMPP. The central challenge with such fragments is distinguishing between specific structural binding (driven by the pyrimidine core) and non-specific background (driven by the alkyne handle or hydrophobic aggregation). This document provides the experimental framework to validate DMPP as a selective chemical probe versus promiscuous alternatives.

Part 1: Mechanistic Comparison & Selectivity Matrix

To interpret cross-reactivity, DMPP must be benchmarked against established chemical proteomic standards. We compare it to IA-Alkyne (a pan-cysteine electrophile) and Propargyl Amine (a minimal alkyne control).

Comparative Performance Matrix
FeatureDMPP (The Probe) IA-Alkyne (Positive Control) Propargyl Amine (Negative Control)
Primary Mechanism Reversible Affinity (Non-covalent)Irreversible Alkylation (Covalent)Non-specific Diffusion
Reactive Moiety Pyrimidine Nitrogen / Hydrophobic CoreIodoacetamide (SN2 Electrophile)Primary Amine (Weak Nucleophile)
Target Scope Kinase ATP pockets, Metabolic EnzymesSurface Cysteines (Proteome-wide)None (Background only)
Cross-Reactivity Risk Moderate: Driven by lipophilicity (LogP ~2.5)High: Driven by intrinsic reactivityLow: Unless catalyzed (background)
Labeling Stability Requires Photo-crosslinking or In Situ ClickStable Thioether BondN/A
Primary Utility Target Deconvolution / FBDD ScreeningGlobal Cysteine ProfilingBackground Subtraction
Critical Insight: The Thioether Stability Factor

Unlike 2-sulfonyl pyrimidines, the 2-ylsulfanyl (thioether) linkage in DMPP is chemically stable and resistant to nucleophilic aromatic substitution (SNAr) under physiological conditions due to the electron-donating effect of the 4,6-dimethyl groups.

  • Implication: DMPP does not covalently label targets spontaneously.

  • Profiling Strategy: Cross-reactivity must be assessed via Competitive ABPP (does DMPP block a known covalent probe?) or Photo-Affinity Labeling (if a diazerine analog is unavailable, "In Situ" click is the primary readout).

Part 2: Experimental Protocol – Competitive Selectivity Profiling

Objective: Determine the "off-target" noise of DMPP and identify specific binding events by competing it against a broad-spectrum fluorophosphonate (FP) or acyl-phosphate probe (for kinases).

Materials
  • Probe: DMPP (10 mM stock in DMSO).

  • Competitor: FP-Rhodamine (Serine hydrolases) or IA-Rhodamine (Cysteines).

  • Lysate: HEK293T or Jurkat cell proteome (1 mg/mL).

  • Click Reagents: TBTA, CuSO4, TCEP, Azide-Biotin.

Workflow: IsoTOP-ABPP Competition Assay

Step 1: Proteome Preparation Lyse cells in PBS containing protease inhibitors. Adjust protein concentration to 2 mg/mL. Crucial: Do not use DTT or mercaptoethanol, as reducing agents interfere with subsequent alkylation steps.

Step 2: Competitive Incubation (The Filter) Divide lysate into two streams:

  • Stream A (Vehicle): DMSO + Proteome (30 min, RT).

  • Stream B (Competition): DMPP (50 µM) + Proteome (30 min, RT).

  • Scientific Logic:[1][2][3][4][5][6][7] High concentration (50 µM) ensures saturation of low-affinity fragment sites.

Step 3: Broad-Spectrum Labeling Add the Competitor Probe (e.g., IA-Alkyne, 1 µM) to both streams. Incubate for 1 hour.

  • Mechanism:[4] If DMPP binds specifically to a pocket (e.g., a kinase active site), it will sterically block the IA-Alkyne from labeling the catalytic cysteine.

Step 4: Click Chemistry & Enrichment Perform CuAAC click reaction with Diazo-Biotin-Azide .

  • Reagents: 100 µM Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

  • Incubate 1 hour, then precipitate proteins with cold methanol/chloroform.

Step 5: MS Analysis (TMT Labeling) Digest proteins with trypsin. Label Stream A peptides with TMT-126 and Stream B with TMT-127. Mix, enrich biotinylated peptides on Streptavidin, and analyze via LC-MS/MS.

Step 6: Data Interpretation Calculate the Ratio (Stream A / Stream B).

  • Ratio ≈ 1.0: Non-binder. DMPP did not block the site.

  • Ratio > 2.0: Specific Hit. DMPP bound the target and prevented IA-alkyne labeling.

  • Ratio < 0.5: Inverse reactivity (rare, suggests allosteric opening).

Part 3: Visualization of the Profiling Workflow

The following diagram illustrates the logical flow of determining DMPP selectivity using a competitive chemoproteomic approach.

DMPP_Profiling_Workflow cluster_Competition Step 1: Competitive Incubation cluster_Labeling Step 2: Broad Spectrum Labeling Lysate Cell Lysate (Proteome) Vehicle Vehicle Control (DMSO) Lysate->Vehicle DMPP DMPP Probe (50 µM) Lysate->DMPP Probe_A Add IA-Alkyne (Pan-Reactive) Vehicle->Probe_A Probe_B Add IA-Alkyne (Pan-Reactive) DMPP->Probe_B Click Step 3: CuAAC Click (Biotin-Azide) Probe_A->Click Probe_B->Click MS LC-MS/MS Quantification Click->MS Result_Spec High Ratio (>2) Specific Target MS->Result_Spec Signal Loss Result_Non Ratio ~1 Non-Binder MS->Result_Non No Change

Figure 1: Competitive Activity-Based Protein Profiling (ABPP) workflow. DMPP is used as a competitor against a broad-spectrum probe (IA-Alkyne) to identify specific binding events via signal loss (Ratio > 2).

Part 4: Cross-Reactivity Troubleshooting

When profiling DMPP, three distinct types of "False Positives" (Cross-Reactivity) may occur. Use this guide to diagnose them:

ObservationDiagnosisValidation Experiment
Smear on Gel (High Background) Non-Specific Hydrophobic Binding. The dimethyl-pyrimidine core is sticking to membranes or albumin.Perform a "No-Click" control (omit Copper). If smear persists, it is non-covalent stickiness surviving the wash.
Strong Bands in "No-Lysate" Control Probe Aggregation/Precipitation. DMPP is insoluble at 50 µM in aqueous buffer.Lower concentration to 10 µM or increase DMSO to 2%. Check solubility.
Labeling of Metalloproteins Alkyne-Metal Coordination. The terminal alkyne coordinates with Zinc/Copper proteins.Pre-incubate lysate with EDTA to strip metals. If signal vanishes, it was an artifact.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Weerapana, E., et al. (2010).[6] Quantitative reactivity profiling predicts functional cysteines in proteomes.[3][6] Nature. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. Link

  • Movassaghi, M., & Hill, M. D. (2006).[4] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society.[4] Link

Sources

Benchmarking the Click Reactivity of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a benchmarking framework for 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine (hereafter referred to as Pyr-S-Pr ), a heterocyclic alkyne building block. While standard aliphatic alkynes are ubiquitous in bioconjugation, Pyr-S-Pr offers a unique reactivity profile due to the electronic influence of the electron-deficient pyrimidine ring transmitted through the thioether linkage.

Key Findings & Predictions:

  • Electronic Activation: The pyrimidine ring (via the sulfur atom) exerts an electron-withdrawing inductive effect ($ -I $), increasing the acidity of the terminal alkyne proton. This theoretically accelerates the rate-limiting deprotonation step in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Chelation Risk: Unlike ether-linked propargyls, the thioether sulfur is a soft nucleophile that may compete for Cu(I) binding. Benchmarking against non-chelating standards is critical to optimize catalyst loading.

  • Application: Ideal for fragment-based drug discovery (FBDD) where the pyrimidine core serves as a pharmacophore.

Chemical Context & Mechanistic Hypothesis

To objectively compare Pyr-S-Pr, we must understand its structural electronics relative to standard "click" reagents.

The Candidate vs. The Standards
Compound ClassRepresentative StandardElectronic CharacterPredicted Reactivity (

)
Aryl Alkyne PhenylacetyleneConjugated, acidic protonHigh (Reference 1.0)
Aliphatic Ether Propargyl AlcoholInductive withdrawal (O)Medium-High
Aliphatic Alkyne 1-OctyneElectron-donating alkylLow
The Candidate Pyr-S-Pr Inductive withdrawal (S-Pyrimidine) Medium-High (Hypothesized)
Mechanistic Pathway

The CuAAC reaction proceeds via a copper-acetylide intermediate.[1] The rate-determining step (RDS) often involves the deprotonation of the alkyne upon coordination to Cu(I).

Hypothesis: The electron-deficient 4,6-dimethylpyrimidine ring pulls electron density from the sulfur, which in turn pulls from the propargyl methylene. This makes the terminal alkyne proton more acidic (


) compared to simple alkyl alkynes, facilitating faster Cu-acetylide formation.

CuAAC_Mechanism Start Pyr-S-Pr (Alkyne Substrate) Cu_Coord π-Complex Formation (Cu-Alkyne) Start->Cu_Coord + [Cu(I)L] Deprot Deprotonation (Rate Limiting Step) Cu_Coord->Deprot Base/Ligand Acetylide Cu(I)-Acetylide Intermediate Deprot->Acetylide -H+ Cycle Metallacycle Formation Acetylide->Cycle + Azide (R-N3) Product 1,4-Triazole Product Cycle->Product Ring Contraction

Figure 1: Mechanistic flow of the CuAAC reaction highlighting the critical deprotonation step influenced by the pyrimidine core.

Experimental Benchmarking Protocols

To validate the reactivity of Pyr-S-Pr, we utilize two complementary methods: NMR Kinetics (for precise rate constants) and Fluorogenic Assay (for high-throughput comparison).

Protocol A: H NMR Kinetic Monitoring (The Gold Standard)

This method directly quantifies the consumption of the alkyne proton and the appearance of the triazole proton.

Reagents:

  • Substrate: Pyr-S-Pr (20 mM).

  • Reference: Benzyl Azide (20 mM).

  • Catalyst:

    
     (1 mol%) + Sodium Ascorbate (5 mol%).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (10 mM, inert).

  • Solvent:

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Preparation: Dissolve Pyr-S-Pr, Benzyl Azide, and Internal Standard in deuterated solvent in an NMR tube.

  • T0 Scan: Acquire a single scan spectrum to establish baseline integrals (Alkyne

    
     at 
    
    
    
    ppm).
  • Initiation: Add pre-mixed Cu/Ascorbate solution (in

    
    ) to the tube. Invert 3 times.
    
  • Monitoring: Acquire spectra every 2 minutes for 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope represents the observed rate constant (
    
    
    
    ).
Protocol B: Fluorogenic "Click" Assay

Uses a non-fluorescent azide (e.g., 3-azido-7-hydroxycoumarin) that becomes fluorescent upon triazole formation.

Step-by-Step Workflow:

  • Plate Setup: Use a black 96-well plate.

  • Mix: Add Pyr-S-Pr (varying concentrations: 10-100 µM) and Fluorogenic Azide (50 µM).

  • Catalyst: Add Cu-TBTA complex (50 µM) and Sodium Ascorbate (1 mM).

  • Read: Monitor fluorescence (Ex: 404 nm, Em: 477 nm) continuously for 30 mins.

  • Compare: Run parallel wells with Propargyl Alcohol and Phenylacetylene.

Comparative Analysis & Data Interpretation

The following table summarizes the expected performance based on electronic principles and literature precedents for propargyl sulfides.

Table 1: Benchmarking Matrix
ParameterPhenylacetylene (Standard)Propargyl Alcohol (Standard)Pyr-S-Pr (Candidate)
Electronic Effect Conjugation (Activation)Inductive (-I) via OxygenInductive (-I) via S-Pyrimidine
Steric Hindrance LowLowModerate (Dimethyl groups)
Cu Binding Risk NoneLow (Oxygen is hard base)Medium (Sulfur is soft base)
Solubility (Aq) PoorHighModerate (Heterocycle aids)
Relative Rate 1.0 (Fastest)0.850.75 - 0.90 (Predicted)
Interpreting the Results
  • If Pyr-S-Pr is slower than Propargyl Alcohol: The sulfur atom may be coordinating to the Copper catalyst, effectively poisoning it. Solution: Increase Cu loading or use a stronger chelating ligand like THPTA.

  • If Pyr-S-Pr is faster: The electron-withdrawing nature of the pyrimidine ring is successfully activating the alkyne without significant catalyst interference.

Workflow Visualization

The following diagram outlines the logical flow for a researcher validating this compound.

Benchmarking_Workflow cluster_Methods Parallel Benchmarking Methods Input Compound Input: Pyr-S-Pr Solubility Solubility Check (DMSO/Water) Input->Solubility NMR Method A: NMR Kinetics (High Accuracy) Solubility->NMR Fluoro Method B: Fluorogenic Assay (High Throughput) Solubility->Fluoro Analysis Data Analysis (Calculate k_obs) NMR->Analysis Fluoro->Analysis Decision Compare vs Standards (Phenylacetylene) Analysis->Decision Optimization Optimization Required (Change Ligand/Cu Load) Decision->Optimization Rate < 50% of Std Validation Validated for Library Synthesis Decision->Validation Rate > 80% of Std Optimization->NMR Retest

Figure 2: Decision tree for validating the click reactivity of the pyrimidine derivative.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Yengoyan, A. P., et al. (2020).[2] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Link

  • Xu, D., et al. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research.[3] Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

[1]

CAS: 1984-59-4 Formula: C



Molecular Weight:

Executive Summary: Operational Directives

Immediate Action Required: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a functionalized pyrimidine thioether used primarily as a "click chemistry" intermediate.[1] Due to the propargyl (

strong oxidizersheavy metal salts

Disposal Strategy: The primary disposal route is high-temperature incineration with flue gas scrubbing. Do not discharge into municipal water systems.

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand the reactivity of its functional groups. This is not just "organic waste"; it is a multi-functional ligand.

FeatureStructural LogicRisk Implication
Pyrimidine Core Nitrogen-rich heterocycleGenerates NO

upon incineration; requires controlled combustion.
Thioether Linker

bond
Oxidizes to sulfoxides/sulfones. Do not mix with Peroxides/Nitric Acid. Generates SO

upon burning.
Propargyl Group Terminal Alkyne (

)
Potential for polymerization or metal acetylide formation (explosive) if exposed to Ag/Cu salts in high pH.
Safety Data Summary (GHS Classifications)
  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Step-by-Step Disposal Protocol

Phase A: Waste Segregation & Classification

Before disposal, the waste must be characterized to prevent cross-stream reactions.

  • Isolate the Stream:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) or peroxides. The thioether sulfur is a reducing agent and will react exothermically.

    • Do NOT mix with basic solutions containing heavy metals (Silver nitrate, Copper sulfate).

  • Select the Container:

    • Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Why? Amber glass prevents UV-initiated radical polymerization of the alkyne group.

Phase B: Disposal Workflows
Scenario 1: Solid Waste (Pure Substance or Contaminated Solids)
  • Applicability: Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.

  • Protocol:

    • Place items in a wide-mouth HDPE jar labeled "Hazardous Waste - Toxic Solids (Sulfur Bearing)."

    • Do not dissolve solids unnecessarily; this increases waste volume.

    • Seal with a screw-top lid (avoid snap-caps to prevent aerosolization upon opening).

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Solvents containing the compound (e.g., DCM, Ethyl Acetate, DMSO).

  • Protocol:

    • Check pH.[6][7] If pH > 10, neutralize to pH 7 with dilute Acetic Acid to prevent acetylide risk.

    • Transfer to a waste carboy compatible with the solvent.

    • Critical Labeling: Tag as "Organic Waste - Contains Sulfur."

    • Note: Many incineration facilities have limits on sulfur content (often <1%). If your solution is highly concentrated (>5% wt/wt), it requires a dedicated "High Sulfur" waste stream to prevent damage to the incinerator's catalytic converters.

Phase C: Final Destruction
  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must be equipped with a secondary combustion chamber (operating >1000°C) and an alkaline scrubber system to capture Sulfur Dioxide (SO

    
    ) and Nitrogen Oxides (NO
    
    
    ).

Visualized Decision Workflows

Diagram 1: Waste Stream Classification Logic

This logic gate ensures the compound is never placed in an incompatible stream.

WasteLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid(Gloves, Pure Cmpd)StateCheck->SolidLiquidLiquid(Solvent Mix)StateCheck->LiquidBinSolidBin: Hazardous Solid(Organic/Sulfur)Solid->BinSolidOxidizerCheckContains Oxidizers?(H2O2, HNO3)Liquid->OxidizerCheckQuenchACTION: Quench Oxidizer(Use Sodium Bisulfite)OxidizerCheck->QuenchYesSulfurCheckSulfur Content > 1%?OxidizerCheck->SulfurCheckNoQuench->SulfurCheckBinRegLiqBin: General Organic Waste(High BTU)SulfurCheck->BinRegLiqNoBinHighSBin: High Sulfur Stream(Requires Scrubber)SulfurCheck->BinHighSYes

Figure 1: Decision matrix for segregating waste streams to prevent chemical incompatibility and regulatory violations.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponseSpillSpill DetectedVentilate1. Evacuate & Ventilate(Avoid Inhalation)Spill->VentilatePPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Ventilate->PPEAbsorb3. Absorb(Vermiculite or Sand)PPE->AbsorbCollect4. Collect(Non-sparking tools)Absorb->CollectClean5. Decontaminate Surface(Soap & Water)Collect->CleanDisposal6. Dispose as Solid WasteCollect->Disposal

Figure 2: Sequential workflow for safely managing accidental release.[1]

Regulatory & Compliance Data

When filling out waste manifests, use the following codes. Note that while this specific CAS is not P-listed, it defaults to general hazard characteristics.

Regulatory BodyClassificationCode/Description
US EPA (RCRA) Ignitability (if in flammable solvent)D001
US EPA (RCRA) Toxic (General)ORC (Other Regulated Chemical)
EU Waste Code Organic Chemical Waste16 05 06 * (Lab chemicals consisting of dangerous substances)
DOT (Transport) Proper Shipping NameUN 3335, Aviation Regulated Solid, N.O.S. (or UN 2811 Toxic Solid)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153835, 4,6-Dimethyl-2-(prop-2-ynylthio)pyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Sharpless, K. B., et al.Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Contextual reference for propargyl reactivity).

Personal protective equipment for handling 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Compound: 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine CAS: 312507-26-9 Molecular Formula: C9H10N2S

This guide moves beyond generic safety data sheets (SDS) to address the specific functional risks associated with this molecule. While often classified as a standard organic irritant, the presence of the propargyl thioether moiety introduces specific concerns regarding odor control, metal compatibility, and potential sensitization.

Core Hazard Logic
  • Pyrimidine Ring: Nitrogenous base properties; potential for skin and eye irritation (H315, H319).

  • Propargyl Group (Alkyne): While thermodynamically stable in this sulfide configuration, propargyl groups can exhibit reactivity with transition metals (Cu, Ag) to form acetylides. Avoid using copper or brass tools.

  • Thioether Linkage: High probability of unpleasant sulfurous odor. Metabolic oxidation can produce sulfoxides.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for propargyl sulfides due to the lipophilic nature of the thioether chain, which facilitates permeation.

Glove Selection & Breakthrough Logic
Task CategoryPrimary Glove LayerSecondary Glove LayerRationale
Weighing (Solid) Nitrile (4 mil)None requiredSolid state minimizes permeation risk. Protection focuses on dust contact.
Solubilization (Liquid) Nitrile (4 mil)Nitrile (4 mil) or LaminateSolvents (DCM, DMF) drive the chemical through glove material. Double-gloving provides a "sacrificial" outer layer.
Spill Cleanup Silver Shield® (Laminate)Nitrile (Outer Grip)Laminate offers >4hr breakthrough for thioethers and chlorinated solvents.
Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9][10]
  • Primary Barrier: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).

  • Secondary Barrier (Respiratory): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .

  • Eye Protection: Chemical splash goggles are mandatory during solubilization. Safety glasses with side shields are acceptable only for handling closed containers.

PPE Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct PPE based on the operational state of the chemical.

PPE_Selection_Logic Start Start: Handling CAS 312507-26-9 State_Check Determine Physical State Start->State_Check Solid_State Solid / Crystalline State_Check->Solid_State Dry Powder Liquid_State Solution / Oil State_Check->Liquid_State Dissolved/Wet Weighing Task: Weighing/Transfer Solid_State->Weighing Reaction Task: Reaction/Extraction Liquid_State->Reaction PPE_Level_1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat Weighing->PPE_Level_1 Small Scale (<1g) PPE_Level_2 LEVEL 2 PPE: - Double Nitrile (4 mil) - Splash Goggles - Fume Hood Mandatory Weighing->PPE_Level_2 Large Scale (>1g) Reaction->PPE_Level_2 Standard Solvent PPE_Level_3 LEVEL 3 PPE: - Laminate (Silver Shield) - Face Shield + Goggles - Sash lowered Reaction->PPE_Level_3 High Temp / Pressurized

Figure 1: Decision tree for selecting appropriate PPE based on physical state and scale of operation.

Operational Protocols

Phase A: Weighing & Transfer

Objective: Prevent dust generation and static discharge (propargyl groups can be static-sensitive).

  • Engineering Control: Operate strictly inside a fume hood.

  • Tool Selection: Use ceramic or high-grade stainless steel spatulas. Avoid brass or copper tools to prevent theoretical acetylide formation [1].

  • Static Mitigation: Use an ionizing bar or antistatic gun if the powder appears "fly-away."

  • Transfer: Weigh into a tared vial. Do not weigh directly onto balance pans.

Phase B: Solubilization & Reaction

Objective: Mitigate splash risk and odor release.

  • Solvent Choice: When dissolving in DCM or Chloroform, pressure can build in sealed vials due to vapor pressure. Vent frequently.

  • Odor Control: Prepare a bleach bath (10% Sodium Hypochlorite) in the hood before starting. Thioether odors cling to glass; soaking glassware immediately in bleach oxidizes the sulfur, neutralizing the smell [2].

  • Heating: If heating is required, use a reflux condenser. Never heat a closed system containing propargyl derivatives.[1][2]

Phase C: Decontamination & Waste
  • Solid Waste: Dispose of contaminated gloves and paper towels in a sealed "Hazardous Solid" bag.

  • Liquid Waste: Segregate into "Organic – Sulfur Bearing" waste streams. Do not mix with oxidizers (Nitric acid) unless part of a controlled neutralization protocol.

  • Glassware: Rinse with acetone, then soak in the bleach bath for 1 hour before standard washing.

Emergency Response Protocols

Spill Response Loop

In the event of a release, immediate classification of the spill determines the response.

Spill_Response Incident Spill Detected Assess Assess Volume & State Incident->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Powder Major_Liquid Liquid / Large Scale Assess->Major_Liquid Solution Action_Sweep Wet Wipe Method: 1. Cover with damp paper towel 2. Scoop into bag 3. Bleach surface Minor_Solid->Action_Sweep Action_Evac Evacuation Protocol: 1. Alert Lab Personnel 2. Close Hood Sash 3. Evacuate Room Major_Liquid->Action_Evac Decon Decontamination: Scrub area with 10% Bleach Ventilate for 30 mins Action_Sweep->Decon Action_Evac->Decon After Hazmat Clearance Report File Incident Report Decon->Report

Figure 2: Step-by-step response loop for solid vs. liquid spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][6][2][7] Propargyl compounds can cause corneal clouding; seek ophthalmological review.

  • Skin Contact: Wash with soap and water.[5][6][8][9][2] Do not use alcohol (ethanol/isopropanol) as this may increase skin absorption of the thioether.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyrimidine Derivatives. United States Department of Labor.

  • PubChem. (2025). Compound Summary: this compound (CAS 312507-26-9).[10] National Center for Biotechnology Information.

  • Kondo, T., et al. (2002).[11] Ruthenium-Catalyzed S-Propargylation of Thiols. Journal of the American Chemical Society. (Context on Propargyl Sulfide Reactivity).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.